molecular formula C9H9NO4 B011173 2-Amino-6-(methoxycarbonyl)benzoic acid CAS No. 103259-06-9

2-Amino-6-(methoxycarbonyl)benzoic acid

Cat. No.: B011173
CAS No.: 103259-06-9
M. Wt: 195.17 g/mol
InChI Key: QTTPQSUTBSWBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9) is a substituted benzoic acid derivative of significant value in organic and medicinal chemistry research. This compound serves as a versatile and key synthetic intermediate, notably in the synthesis of complex active pharmaceutical ingredients (APIs) such as Apremilast, a PDE4 inhibitor used for treating inflammatory conditions . Properties and Specifications: • Molecular Formula: C 9 H 9 NO 4 • Molecular Weight: 195.17 g/mol • Storage: Recommended to be stored in a dark place under an inert atmosphere at room temperature to maintain stability . Research Applications: This compound is characterized by the presence of both an amino group and a methoxycarbonyl group on the benzoic acid scaffold, which contribute to its diverse reactivity . It is a crucial building block in multi-step synthetic routes, undergoing various transformations including esterification, hydrogenation, and diazotization . Its structural properties make it a precursor for developing novel antimicrobial agents, with studies showing derivatives exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet for detailed handling instructions. The compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTPQSUTBSWBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546037
Record name 2-Amino-6-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103259-06-9
Record name 2-Amino-6-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-(methoxycarbonyl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical development. The document details its chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its critical application in the synthesis of advanced therapeutic agents. Specifically, its role as a key precursor to the oncology drug candidate Tasquinimod is explored, including a review of the drug's mechanism of action within the tumor microenvironment. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Chemical Identity and Physicochemical Properties

2-Amino-6-(methoxycarbonyl)benzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with both an amine and a methyl ester group. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis.

Nomenclature and Structure

The nomenclature of this compound can be approached from two perspectives, both of which are valid depending on the context. When benzoic acid is considered the parent structure, the IUPAC name is 2-Amino-6-(methoxycarbonyl)benzoic acid . Alternatively, if the parent structure is considered to be benzene-1,2-dicarboxylic acid (phthalic acid), a more formal IUPAC name is 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester . For clarity and common usage within the pharmaceutical industry, this guide will utilize the former name.

IdentifierValue
IUPAC Name 2-Amino-6-(methoxycarbonyl)benzoic acid
Synonym 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester
CAS Number 103259-06-9[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol
Appearance White to off-white solid[1]
Physicochemical Data

Precise experimental data for this specific intermediate is not broadly published. The following table includes predicted values which serve as a useful guide for experimental planning.

PropertyPredicted Value
Boiling Point 394.8 ± 32.0 °C[1]
Density 1.373 ± 0.06 g/cm³[1]
LogP 1.33
Spectroscopic Profile (Expected)
  • ¹H NMR: The spectrum would show distinct signals for the three aromatic protons, a broad singlet for the amine (-NH₂) protons, a sharp singlet for the methyl ester (-OCH₃) protons, and a very broad singlet for the carboxylic acid (-COOH) proton. The aromatic signals would exhibit splitting patterns consistent with their ortho, meta, and para relationships.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including two carbonyl carbons (one for the acid and one for the ester), six aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), and one methyl carbon from the ester group.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and two distinct C=O stretching bands for the ester and carboxylic acid carbonyls (typically in the 1680-1740 cm⁻¹ region).

Synthesis and Purification Protocol

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid is most efficiently achieved through a two-step process starting from 3-nitrophthalic acid. This strategy involves a selective mono-esterification followed by a chemoselective reduction of the nitro group. The following protocol is based on established methodologies for analogous transformations, such as the synthesis of diethyl 3-aminophthalate.[2]

Synthesis Workflow

G cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Catalytic Hydrogenation A 3-Nitrophthalic Acid C Methyl 3-nitrophthalate (Crude Mixture) A->C Reflux B Methanol (MeOH) Sulfuric Acid (cat.) D Methyl 3-nitrophthalate C->D Purification (optional) F 2-Amino-6-(methoxycarbonyl)benzoic acid D->F Hydrogenation E H₂ (gas) Raney Nickel or Pd/C

Caption: Logical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-nitrophthalate

  • Rationale: The first step is a Fischer esterification. Using a limited amount of methanol and a catalytic amount of strong acid under reflux conditions favors the formation of the mono-ester. 3-Nitrophthalic acid is an ideal starting material due to the presence of the nitro group, which can be selectively reduced in the subsequent step without affecting the carboxylic acid or ester functionalities.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-nitrophthalic acid (1.0 eq).

    • Add methanol (2.0-3.0 eq) as both the reagent and solvent.

    • Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-cold water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The product at this stage is typically a mixture of mono-esters and some di-ester, which can often be used directly in the next step.

Step 2: Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid

  • Rationale: Catalytic hydrogenation is a clean and highly efficient method for the reduction of aromatic nitro groups to amines.[3][4] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective and allow the reaction to proceed under relatively mild conditions, preserving the ester and carboxylic acid groups.[2]

  • Procedure:

    • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with the crude methyl 3-nitrophthalate from the previous step.

    • Add a suitable solvent such as ethanol, ethyl acetate, or dioxane.[2]

    • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% w/w, or 5% Pd/C).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm or ~50 psi).

    • Commence vigorous stirring or shaking and heat gently to 40-50°C.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

    • Once hydrogen uptake ceases, cool the vessel, vent the excess hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to carefully remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Characterization: The purity and identity of the final compound should be confirmed. A sharp melting point range (typically <2°C) is a strong indicator of high purity.[5] The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Development: The Synthesis of Tasquinimod

2-Amino-6-(methoxycarbonyl)benzoic acid is a crucial starting material for the synthesis of Tasquinimod, an orally active quinoline-3-carboxamide derivative investigated for the treatment of solid tumors, particularly prostate cancer.[6]

Role in the Tasquinimod Synthetic Pathway

The synthesis of the core quinolone ring of Tasquinimod relies on the specific arrangement of functional groups in 2-Amino-6-(methoxycarbonyl)benzoic acid. The amino group and the adjacent carboxylic acid are poised to react with reagents like phosgene or its equivalents to form an isatoic anhydride intermediate. This intermediate is then further elaborated to construct the final, complex structure of Tasquinimod.

Mechanism of Action of Tasquinimod

Tasquinimod does not target cancer cells directly but instead modulates the tumor microenvironment through pleiotropic effects.[7] Its primary mechanisms are anti-angiogenic and immunomodulatory.[8]

  • S100A9 Inhibition: Tasquinimod binds to the pro-inflammatory protein S100A9.[8] S100A9 is secreted by myeloid-derived suppressor cells (MDSCs) and promotes their accumulation in the tumor, creating an immunosuppressive environment. By inhibiting S100A9, Tasquinimod reduces the infiltration and function of these suppressive cells, allowing the host's immune system to better recognize and attack the tumor.[6][8]

  • HDAC4 Modulation: The compound acts as an allosteric modulator of Histone Deacetylase 4 (HDAC4).[9] This prevents the formation of a repressive complex (HDAC4/HDAC3/NCoR), which in turn affects the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][9] Down-regulation of HIF-1α signaling leads to a reduction in the expression of pro-angiogenic factors like VEGF, thereby inhibiting the formation of new blood vessels that tumors need to grow.[7]

  • Thrombospondin-1 (TSP-1) Upregulation: Tasquinimod has been shown to increase the expression of TSP-1, an endogenous anti-angiogenic protein.[8][10]

Caption: Key mechanisms of action for the drug Tasquinimod.

Safety and Handling

As with any laboratory chemical, 2-Amino-6-(methoxycarbonyl)benzoic acid should be handled with appropriate care. A comprehensive risk assessment should be performed before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][8]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Skin: Wash off with soap and water. Remove contaminated clothing.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

2-Amino-6-(methoxycarbonyl)benzoic acid is more than a simple chemical reagent; it is an enabling tool for the construction of complex, high-value molecules in the pharmaceutical industry. Its well-defined structure provides a reliable synthetic handle for building sophisticated heterocyclic systems, as exemplified by its critical role in the synthesis of the anti-cancer agent Tasquinimod. A thorough understanding of its properties, synthesis, and applications is essential for scientists working at the forefront of drug discovery and development.

References

  • Tasquinimod - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Raymond, E., et al. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. Cancer Chemotherapy and Pharmacology, 73(Suppl 1), 1-9. Retrieved from [Link]

  • Gupta, N., Al Ustwani, O., Shen, L., & Pili, R. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer Treatment Reviews, 40(2), 199-206. Retrieved from [Link]

  • SAFETY DATA SHEET C-9. (n.d.). Ecolab. Retrieved February 19, 2026, from [Link]

  • Olsson, A., et al. (2010). Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors. Molecular Cancer, 9, 107. Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). Palomar College. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-aminophthalic acid diethyl ester. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Dai, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. New Journal of Chemistry, 45(48), 22908-22914. Retrieved from [Link]

  • U.S. Patent No. US4134895A. (1979). Process for the preparation of 3-maleimidyl-phthalic acid diesters. Google Patents.
  • U.S. Patent No. US2458214A. (1949). Hydrogenation of nitro compounds. Google Patents.

Sources

2-Amino-6-(methoxycarbonyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic acid

Core Properties and Molecular Structure

2-Amino-6-(methoxycarbonyl)benzoic acid, with the CAS number 103259-06-9, is a substituted anthranilic acid derivative. Its structure, featuring both an amine and a carboxylic acid on a benzene ring, along with a methyl ester, makes it a versatile building block in the synthesis of more complex molecules.[1]

Molecular Identity

The molecular formula of this compound is C₉H₉NO₄.[2] This composition gives it a calculated molecular weight of 195.17 g/mol .[3] The presence of both acidic (carboxylic acid) and basic (amine) functional groups, as well as a lipophilic aromatic ring and an ester, imparts a unique combination of chemical properties that are instrumental in its reactivity and utility in organic synthesis.

Physicochemical Characteristics

While experimentally determined data for some properties are not widely published, computational predictions and data from analogous compounds provide valuable insights into the physicochemical profile of 2-Amino-6-(methoxycarbonyl)benzoic acid. This information is crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Weight 195.17 g/mol [3]
Molecular Formula C₉H₉NO₄[2]
Appearance White solid[2]
Boiling Point 394.8 ± 32.0 °C (Predicted)[2]
Density 1.373 ± 0.06 g/cm³ (Predicted)[2]
LogP 1.33480 (Predicted)[2]

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid is not commonly detailed in standard literature. However, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related aminobenzoic acids. A common approach involves the selective reduction of a nitro group and esterification.

Representative Synthesis Protocol

The following protocol describes a representative two-step synthesis starting from 3-Nitrophthalic acid. This method is illustrative and may require optimization for specific laboratory conditions.

Step 1: Mono-esterification of 3-Nitrophthalic acid

  • Rationale: To achieve selective esterification at one of the two carboxylic acid positions, a controlled reaction with methanol is employed. The steric hindrance and electronic effects of the nitro group can influence the regioselectivity of this reaction.

  • Procedure:

    • Suspend 3-Nitrophthalic acid (1 equivalent) in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for a controlled period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mono-esterified product.

Step 2: Selective Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation is a common and clean method for this transformation, offering high yields and minimizing side reactions.

  • Procedure:

    • Dissolve the mono-esterified nitro-benzoic acid derivative from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2-Amino-6-(methoxycarbonyl)benzoic acid. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Nitrophthalic Acid Step1 Mono-esterification (Methanol, H₂SO₄ cat.) Start->Step1 Intermediate 3-Nitro-6-(methoxycarbonyl)benzoic acid Step1->Intermediate Step2 Selective Nitro Reduction (H₂, Pd/C) Intermediate->Step2 Product 2-Amino-6-(methoxycarbonyl)benzoic acid Step2->Product

Caption: A representative two-step synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid.

Applications in Pharmaceutical Research and Development

Aminobenzoic acid derivatives are a cornerstone in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents.[4] Their structural motifs are present in drugs ranging from anti-inflammatory agents to local anesthetics.[5][6]

2-Amino-6-(methoxycarbonyl)benzoic acid is particularly valuable due to its strategically placed functional groups, which allow for diverse chemical modifications. It is primarily used in pharmaceutical research and development as a key building block for creating novel drug candidates.[2] For instance, the related compound 2-Amino-6-methoxybenzoic acid is a reagent in the synthesis of Tasquinimod, an orally active anti-angiogenic agent.[7][8] This highlights the potential of the 2-amino-6-substituted benzoic acid scaffold in the development of anti-cancer therapies.

Analytical Characterization

Ensuring the purity and confirming the structure of 2-Amino-6-(methoxycarbonyl)benzoic acid is paramount for its use in synthesis. A combination of spectroscopic techniques is typically employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl ester protons. The aromatic protons would appear as a multiplet in the aromatic region (typically δ 7-8 ppm). The amine protons would likely be a broad singlet, and the carboxylic acid proton would be a downfield singlet. The methyl ester protons would present as a sharp singlet around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester would be the most downfield signals. The aromatic carbons would appear in the δ 110-150 ppm region, and the methyl ester carbon would be around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • O-H stretch: A broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

  • N-H stretch: Two sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.

  • C=O stretch: A strong, sharp peak for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the ester carbonyl around 1720-1740 cm⁻¹.

  • C-O stretch: Bands corresponding to the C-O bonds of the carboxylic acid and the ester.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 195.17. Fragmentation patterns can also provide structural information.

Conclusion

2-Amino-6-(methoxycarbonyl)benzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features allow for its incorporation into a wide range of complex molecules, particularly in the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in research and development.

References

  • PubChem. 2-Amino-6-methoxybenzoic Acid. Available from: [Link]

  • PubChem. 2-Amino-4-(methoxycarbonyl)benzoic acid. Available from: [Link]

  • PureSynth. 2-Amino-6-Methoxybenzoic Acid 98.0%(HPLC). Available from: [Link]

  • NIST. Benzoic acid, 2-amino-, ethyl ester. Available from: [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available from: [Link]

  • IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available from: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubChemLite. 2-amino-4-(methoxycarbonyl)benzoic acid (C9H9NO4). Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available from: [Link]

  • Quimicafacil.net. Synthesis of Local Anesthetics derived from benzoic acid. Available from: [Link]

Sources

Starting materials for 2-Amino-6-(methoxycarbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9), a critical intermediate for phthalimide-based immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide.

Introduction & Strategic Analysis

Target Molecule: 2-Amino-6-(methoxycarbonyl)benzoic acid Synonyms: 3-Aminophthalic acid 1-methyl ester; Methyl 3-amino-2-carboxybenzoate. CAS: 103259-06-9

The synthesis of this molecule presents a classic problem in regioselectivity . The target is a 1,2,3-trisubstituted benzene ring where the carboxylic acid group is flanked by an amino group and a methyl ester.

The Regioselectivity Challenge

The core challenge lies in differentiating the two carboxylic acid groups of the precursor, 3-nitrophthalic acid .

  • Isomer A (Target): Ester at C1, Acid at C2 (adjacent to Nitro/Amino). This places the acid between the ester and the amine.

  • Isomer B (Undesired): Acid at C1, Ester at C2 (adjacent to Nitro/Amino).

Critical Insight: Standard methanolysis of 3-nitrophthalic anhydride is governed by electronic effects, typically favoring nucleophilic attack at the C2-carbonyl (proximal to the electron-withdrawing nitro group). This yields the undesired Isomer B (2-methoxycarbonyl-3-nitrobenzoic acid).

To obtain the Target (Isomer A) , one must utilize steric control via direct esterification of the diacid. The C2-carboxylic acid, being "sandwiched" between the nitro group and the C1-carboxylic acid, is significantly more sterically hindered. Therefore, controlled esterification selectively targets the C1-acid, yielding the desired 1-methyl ester.

Starting Materials & Reagents

The synthesis relies on readily available industrial precursors.

ComponentMaterialCAS No.Grade/SpecRole
Precursor 3-Nitrophthalic Acid 603-11-2 >98% HPLCCore Scaffold
Solvent/Rgt Methanol (anhydrous)67-56-1ACS ReagentSolvent & Reactant
Activator Thionyl Chloride (

)
7719-09-7>99%Esterification Promoter
Catalyst Palladium on Carbon (Pd/C)7440-05-310% loadingHydrogenation Catalyst
Alt. Reductant Iron Powder / HCl7439-89-6325 meshNitro Reduction (Cost-effective)

Synthetic Route: Sterically Controlled Partial Esterification

This route avoids the anhydride intermediate to ensure the correct regiochemistry.

Step 1: Regioselective Synthesis of 1-Methyl-3-nitrophthalate

Reaction: 3-Nitrophthalic Acid + MeOH +


 1-Methyl-3-nitrophthalate
  • Mechanism: In situ formation of the acyl chloride or activated complex. The C1-carboxyl group reacts faster due to lower steric hindrance compared to the C2-carboxyl group (which is ortho to the bulky nitro group).

  • Protocol:

    • Setup: Charge a glass-lined reactor with Methanol (5.0 vol). Cool to 0–5°C.

    • Activation: Add Thionyl Chloride (0.6–1.2 eq) dropwise, maintaining temperature <10°C. Caution: Exothermic, gas evolution (

      
      ).
      
    • Addition: Add 3-Nitrophthalic Acid (1.0 eq) portion-wise.

    • Reaction: Heat to reflux (65°C) and stir for 18–24 hours.

    • Monitoring: Monitor via HPLC for the disappearance of starting material and formation of diester (impurity). Stop when conversion is optimal to minimize diester formation.

    • Workup: Concentrate under reduced pressure to remove MeOH/HCl. Add Toluene (3.0 vol) and distill to azeotropically remove residual water/acid.

    • Isolation: Cool to 20°C. The product, 1-Methyl-3-nitrophthalate , precipitates. Filter and wash with cold toluene.

    • Yield: Expect 85–95%.

    • Purity Check: Ensure <2% of the isomeric 2-methyl ester and <0.5% diester.

Step 2: Reduction to 2-Amino-6-(methoxycarbonyl)benzoic acid

Reaction: 1-Methyl-3-nitrophthalate +


 (Pd/C) 

Product
  • Protocol:

    • Solvent: Dissolve the wet cake from Step 1 in Methanol (10 vol).

    • Catalyst: Add 10% Pd/C (5% w/w loading relative to substrate).

    • Hydrogenation: Pressurize with Hydrogen (3–5 bar) at 25–30°C. Stir vigorously.

    • Completion: Reaction is typically fast (2–4 hours). Monitor for uptake cessation.

    • Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2]

    • Crystallization: The product can be recrystallized from Water/Methanol or precipitated by pH adjustment if needed (though it is an amphoteric amino acid, often isolated as the free base or HCl salt depending on downstream use).

Visualizing the Regioselectivity (Graphviz)

The following diagram illustrates the critical divergence between the Anhydride route (Wrong Isomer) and the Direct Acid route (Correct Isomer).

G Start 3-Nitrophthalic Acid (CAS 603-11-2) Anhydride 3-Nitrophthalic Anhydride Start->Anhydride Dehydration (Ac2O / Heat) TargetPrecursor Isomer A (Distal Ester) 1-Methyl-3-nitrophthalate (CAS 21606-04-2) Start->TargetPrecursor MeOH / SOCl2 (Steric Control: Esterification of C1) WrongProduct Isomer B (Proximal Ester) 2-(Methoxycarbonyl)-3-nitrobenzoic acid (Major product of Anhydride opening) Anhydride->WrongProduct MeOH / Reflux (Electronic Control: Attack at C2) Target TARGET MOLECULE 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9) TargetPrecursor->Target H2 / Pd-C (Reduction)

Caption: Divergent synthesis pathways showing how steric control (Direct Esterification) yields the target, while electronic control (Anhydride Opening) yields the undesired isomer.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity

98.0%
HPLC (C18, Phosphate buffer/ACN)
Isomeric Purity

0.5% (Regioisomer)
HPLC
Melting Point 180–185°C (Dec)Capillary
1H NMR Consistent with structureDMSO-d6

Key NMR Diagnostic: To confirm the correct isomer, observe the chemical shift of the aromatic protons. In the target (Acid in middle), the coupling constants and shifts will differ from the isomer where the Ester is in the middle. The most reliable confirmation is X-ray crystallography or comparison with a known standard of the wrong isomer synthesized via the anhydride route.

References

  • Synthesis of 1-Methyl-3-nitrophthalate (Precursor)

    • ChemicalBook. "1-Methyl-3-nitrophthalate | 21606-04-2". Retrieved from

    • Note: Describes the thionyl chloride/methanol method for selective esterific
  • Regioselectivity of Anhydride Opening

    • Hanna, C., & Smith, W. T. (1951). "The Absorption Spectra of Derivatives of Phthalic Anhydride." Proceedings of the Iowa Academy of Science, 58(1). Retrieved from

    • Note: Establishes that 3-nitrophthalic anhydride methanolysis yields the 2-methyl ester (proximal)
  • Target Molecule Data

    • GuideChem. "2-Amino-6-(methoxycarbonyl)benzoic acid Properties & Synthesis". Retrieved from

Sources

Technical Guide: Discovery and Application of 2-Amino-6-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9).

Executive Summary

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9) is a critical regiochemical intermediate in the synthesis of phthalimide-based immunomodulatory drugs (IMiDs), most notably Lenalidomide and Pomalidomide .

Historically, the "discovery" of this molecule refers not to its initial isolation, but to the process chemistry breakthrough identifying it as the requisite regioisomer for high-yield isoindolinone ring formation. Its structural isomer, 2-amino-3-(methoxycarbonyl)benzoic acid, acts as a competitive impurity that degrades the efficacy of the final pharmaceutical ingredient (API). This guide details the regioselective synthesis, isolation protocols, and analytical characterization required to distinguish this intermediate from its isomers.

Chemical Identity & Structural Significance[1][2]

The molecule is a mono-methyl ester of 3-aminophthalic acid. Its specific substitution pattern—where the carboxylic acid is flanked by the amine and the ester—creates a unique steric and electronic environment that dictates cyclization kinetics.

FeatureSpecification
IUPAC Name 2-Amino-6-(methoxycarbonyl)benzoic acid
Common Name 3-Aminophthalic acid 1-methyl ester (using phthalic numbering)
CAS Registry 103259-06-9
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Key Isomer Target: 2-Amino-6-(methoxycarbonyl)...[1][2][3][4][5][6][7] (Acid between Amine/Ester)Impurity: 2-Amino-3-(methoxycarbonyl)... (Amine between Acid/Ester)
The Regiochemistry Challenge

The synthesis of this molecule relies on the desymmetrization of 3-aminophthalic anhydride . When the anhydride ring opens with methanol, two pathways exist. The "discovery" in process chemistry was establishing the conditions that favor Path A (Target) over Path B (Impurity), as shown in the mechanistic diagram below.

Regioselectivity Anhydride 3-Aminophthalic Anhydride (Starting Material) TS Nucleophilic Attack (Transition State) Anhydride->TS + MeOH Target TARGET ISOMER 2-Amino-6-(methoxycarbonyl)benzoic acid (Acid at C1, Ester at C6) TS->Target Path A: Attack at C1 (Sterically Favored) Impurity IMPURITY ISOMER 2-Amino-3-(methoxycarbonyl)benzoic acid (Acid at C1, Ester at C2) TS->Impurity Path B: Attack at C2 (Electronically Favored)

Figure 1: The 3-amino group exerts an electronic donating effect, making the proximal carbonyl (C2) less electrophilic, while simultaneously providing H-bonding stabilization. The target isomer results from attack at the distal carbonyl (C1).

Synthesis Protocol: The "Discovery" Route

This protocol is derived from optimized industrial workflows designed to maximize the ratio of the 2-amino-6-isomer.

Phase 1: Precursor Preparation (Hydrogenation)

Objective: Convert 3-nitrophthalic anhydride to 3-aminophthalic anhydride without ring opening.

  • Charge: Load a hydrogenation reactor with 3-nitrophthalic anhydride (1.0 eq) and Ethyl Acetate (10 volumes).

  • Catalyst: Add 10% Pd/C (5% w/w loading).

  • Reaction: Pressurize with H₂ (3 bar) at 25–30°C.

    • Critical Insight: Avoid high temperatures (>40°C) to prevent decarboxylation or polymerization.

  • Workup: Filter catalyst and concentrate to obtain 3-aminophthalic anhydride (Yellow solid).

Phase 2: Regioselective Methanolysis (The Core Discovery)

Objective: Open the anhydride ring to yield the target mono-ester.

Reagents:

  • 3-Aminophthalic anhydride (Limiting reagent)[8]

  • Methanol (Solvent & Reactant)[1][9][10][11]

  • Triethylamine (Catalytic, 0.1 eq) - Optional, alters ratio

Step-by-Step Protocol:

  • Suspension: Suspend 3-aminophthalic anhydride in anhydrous Methanol (15 volumes) at 0°C.

    • Why: Low temperature favors the kinetic product (the target isomer) over the thermodynamic product.

  • Agitation: Stir vigorously for 4–6 hours, maintaining 0–5°C. The anhydride will slowly dissolve as it reacts.

  • Monitoring: Monitor by HPLC. Stop when anhydride < 1.0%.

  • Isolation (Self-Validating Step):

    • Concentrate the methanol solution to 3 volumes.

    • Add Toluene (10 volumes) to induce precipitation.

    • Observation: The 2-amino-6-(methoxycarbonyl)benzoic acid is significantly less soluble in Toluene/MeOH mixtures than its isomer due to strong intramolecular H-bonding between the amine and the adjacent carboxylic acid.

  • Filtration: Filter the precipitate. Wash with cold Toluene.

Yield: 75–82% Purity: >98% (Target Isomer)

Analytical Characterization & Validation

Distinguishing the target from its isomer is the most frequent point of failure in this workflow. The following data validates the structure.

NMR Fingerprinting

The key difference lies in the chemical shift of the aromatic protons and the exchangeable protons.

SignalTarget: 2-Amino-6-(methoxycarbonyl)...Impurity: 2-Amino-3-(methoxycarbonyl)...
COOH Proton Broad singlet ~11.0 ppm (H-bonded to amine)Broad singlet ~13.0 ppm (Less H-bonding)
NH₂ Protons ~8.5 ppm (Deshielded by COOH)~6.5 ppm (Standard aniline range)
Ester Methyl 3.85 ppm3.92 ppm
Aromatic Pattern 1,2,3-trisubstituted pattern1,2,3-trisubstituted pattern
HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: 5% B to 60% B over 20 mins.

  • Retention Time:

    • Target Isomer: ~8.2 min

    • Impurity Isomer: ~8.9 min (More hydrophobic due to internal H-bonding masking polar groups).

Application in Drug Development (Lenalidomide)

The discovery of this intermediate's utility lies in its downstream behavior. When used to synthesize the isoindolinone core of Lenalidomide, the specific placement of the ester group dictates the cyclization mechanism.

Workflow: From Intermediate to API

The following diagram illustrates how the 2-amino-6-isomer correctly cyclizes with the glutarimide ring, whereas the wrong isomer leads to a "dead-end" impurity or a regioisomeric drug analog.

Application Intermediate 2-Amino-6-(methoxycarbonyl) benzoic acid (CAS 103259-06-9) Coupling Amide Coupling (HATU/DIEA) Intermediate->Coupling Reagent + 3-Aminopiperidine-2,6-dione (Glutarimide Core) Reagent->Coupling Cyclization Cyclization (Formation of Isoindolinone) Coupling->Cyclization Intramolecular Lenalidomide LENALIDOMIDE (Active Pharmaceutical Ingredient) Cyclization->Lenalidomide Reduction of Nitro (if present) or Direct Formation

Figure 2: The correct regioisomer ensures that the glutarimide nitrogen attacks the correct carbonyl, forming the isoindolinone ring with the proper substitution pattern.

References

  • Regioselective Methanolysis of Phthalic Anhydrides. ChemSpider Synthetic Pages. Synthesis of phthalic acid mono-methyl esters. Link

  • Synthesis of Lenalidomide and Structural Analogs. Google Patents (CN104311536A). Method for preparing lenalidomide via nitro-benzoate intermediates. Link

  • 2-Amino-6-(methoxycarbonyl)benzoic acid Structure & Properties. PubChem. Compound Summary for CID 13659967.[8] Link

  • Process Development for Lenalidomide. Organic Process Research & Development. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Link

  • 3-Aminophthalic Acid Isomers and Analysis. SIELC Technologies. Separation of 3-Aminophthalic acid isomers via HPLC. Link

Sources

A Technical Guide to the Research Applications of 2-Amino-6-(methoxycarbonyl)benzoic acid: A Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-6-(methoxycarbonyl)benzoic acid is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a methyl ester on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This guide offers an in-depth exploration of the compound's physicochemical properties, synthesis pathways, and its proven and potential applications in pharmaceutical research and development. We will delve into its role as a precursor to bioactive heterocycles, its utility in the synthesis of targeted therapeutics, and its potential as a scaffold for creating novel compound libraries. Detailed experimental protocols and workflow visualizations are provided to empower researchers in leveraging this versatile building block for their drug discovery and material science endeavors.

Introduction and Physicochemical Profile

2-Amino-6-(methoxycarbonyl)benzoic acid, with CAS Number 103259-06-9, is a white solid compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is a derivative of anthranilic acid, featuring a methyl ester group at the 6-position. This arrangement of functional groups—an ortho-amino carboxylic acid motif supplemented by an adjacent ester—makes it a uniquely versatile scaffold. The nucleophilic amine, the electrophilic ester, and the carboxylic acid (which can also be activated) allow for a diverse range of chemical transformations, enabling its use in the construction of complex molecules.

Chemical Structure

Caption: Chemical structure of 2-Amino-6-(methoxycarbonyl)benzoic acid.

Physicochemical Data

The key properties of this compound are summarized below for easy reference in experimental design.

PropertyValueSource
CAS Number 103259-06-9[1][2]
Molecular Formula C9H9NO4[1]
Molecular Weight 195.17 g/mol [1]
Appearance White solid[1]
Synonyms 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester[1]
Predicted Boiling Point 394.8 ± 32.0 °C[1]
Predicted Density 1.373 ± 0.06 g/cm³[1]
Polar Surface Area 89.62 Ų[1]

Synthesis Pathways

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid typically originates from readily available precursors like 3-nitrophthalic acid. The general strategy involves a sequence of selective esterification followed by the reduction of the nitro group. This pathway is logical because the reduction of a nitro group to an amine is a high-yielding and well-established transformation in organic synthesis.

Synthetic Workflow Overview

The most common route involves two key transformations. First, the regioselective esterification of 3-nitrophthalic acid to form the 1-methyl ester. Second, the selective reduction of the nitro group to yield the target amine.

G Start 3-Nitrophthalic Acid (CAS: 603-11-2) Intermediate 1-Methyl-3-nitrophthalate (CAS: 21606-04-2) Start->Intermediate Selective Esterification (e.g., Methanol, H₂SO₄) End 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9) Intermediate->End Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: A typical two-step synthesis route.

Experimental Protocol: Synthesis from 3-Nitrophthalic Acid

This protocol outlines a representative procedure for the laboratory-scale synthesis.

PART A: Selective Mono-esterification of 3-Nitrophthalic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid (10.0 g, 47.4 mmol) in methanol (100 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension. The addition is exothermic and should be done with caution. The acid catalyzes the esterification process.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, reduce the solvent volume to approximately 20 mL under reduced pressure. Pour the concentrated mixture into 200 mL of ice-cold water. The product, 1-methyl-3-nitrophthalate, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The product is typically used in the next step without further purification.

PART B: Reduction of 1-Methyl-3-nitrophthalate

  • Reaction Setup: To a 500 mL flask, add the crude 1-methyl-3-nitrophthalate (from Part A) and ethanol (150 mL). Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (42.8 g, 190 mmol) in concentrated hydrochloric acid (50 mL). The use of SnCl₂ in acidic media is a classic and effective method for nitro group reduction.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Neutralization and Extraction: Cool the flask in an ice bath and slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This step must be performed carefully due to CO₂ evolution. The product will precipitate.

  • Isolation: Filter the resulting solid and wash with water. To purify, the solid can be redissolved in a suitable organic solvent like ethyl acetate, filtered to remove inorganic salts, and the solvent evaporated to yield the final product, 2-Amino-6-(methoxycarbonyl)benzoic acid.

  • Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to achieve high purity (>95%).

Core Research Applications

The strategic placement of reactive functional groups makes this compound a powerful building block for synthesizing a wide range of biologically active molecules.

Synthesis of Bioactive Benzothiazole Derivatives

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, present in compounds with anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities.[3] The ortho-amino-aryl structure of 2-Amino-6-(methoxycarbonyl)benzoic acid is ideal for constructing this heterocyclic system.

Causality: The reaction typically involves the condensation of the amino group with a sulfur-containing electrophile, followed by cyclization. The presence of the carboxylic acid and ester groups provides additional points for diversification to modulate the pharmacological properties of the final molecule.

G Start 2-Amino-6-(methoxycarbonyl)benzoic acid Reagent + KSCN / Br₂ Start->Reagent Product Substituted 2-Aminobenzothiazole Derivative Reagent->Product Cyclization Application Screening for Anti-inflammatory, Antimicrobial, or Anticancer Activity Product->Application Biological Evaluation

Caption: Workflow for benzothiazole synthesis and screening.

Intermediate for Targeted Cancer Therapeutics

A closely related compound, 2-Amino-6-methoxybenzoic acid, is a known reagent in the synthesis of Tasquinimod, an oral antiangiogenic agent.[4][5] This highlights the value of the 2-amino-6-substituted benzoic acid scaffold in developing targeted cancer therapies. 2-Amino-6-(methoxycarbonyl)benzoic acid can be used to generate novel analogs of such drugs.

Rationale: The methoxycarbonyl group can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to create a library of amides. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery

The compound's three distinct functional groups allow it to be used as a versatile scaffold in combinatorial chemistry to generate large libraries of related molecules for high-throughput screening.

Workflow for Library Synthesis:

  • N-Acylation: The amino group can be readily acylated with a diverse set of acid chlorides or carboxylic acids (using coupling agents) to introduce variability at this position.

  • Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the di-carboxylic acid under basic conditions.

  • C-Amidation: The resulting di-acid or the original mono-acid can be coupled with a library of amines to introduce diversity at the carboxyl positions.

This systematic approach allows for the exploration of chemical space around a core scaffold known to be associated with biological activity.

G Core 2-Amino-6-(methoxycarbonyl)benzoic acid Path1 N-Acylation (R-COCl) Core->Path1 Modify Amine Path2 Ester Hydrolysis (NaOH) Core->Path2 Modify Ester Path3 Amide Coupling (R-NH₂) Core->Path3 Modify Acid Library Diverse Compound Library Path1->Library Path2->Library Path3->Library

Caption: Diversification strategies for library synthesis.

Future Outlook and Conclusion

2-Amino-6-(methoxycarbonyl)benzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its structural features provide a robust platform for creating diverse and complex molecules with significant potential for biological activity.

Future research could expand its applications into:

  • Agrochemicals: The inherent biological activity of its derivatives suggests potential use in developing new pesticides or herbicides.[6]

  • Functional Dyes and Pigments: The aminobenzoic acid core is a known chromophore, and derivatization could lead to novel materials with interesting optical properties.[6]

  • Polymer Chemistry: It can be used as a functional monomer to synthesize specialty polymers with unique properties.

References

  • 2-Amino-6-methoxybenzoic Acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. (n.d.). Google Patents.
  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. (2022). NVEO. Retrieved February 19, 2026, from [Link]

  • 2-Amino-6-Methoxybenzoic Acid 98.0%(HPLC). (n.d.). PureSynth. Retrieved February 19, 2026, from [Link]

  • Patil, V., Asrondkar, A., et al. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.). Google Patents.
  • Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. Retrieved February 19, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Amir, M., & Kumar, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved February 19, 2026, from [Link]

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. (2011). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid, a valuable building block in the development of novel pharmaceutical agents and functional materials. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy and procedural details, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

2-Amino-6-(methoxycarbonyl)benzoic acid is a key intermediate in organic synthesis, prized for its bifunctional nature. The presence of an amino group, a carboxylic acid, and a methyl ester on the same aromatic scaffold allows for a diverse range of subsequent chemical transformations. This makes it a sought-after precursor in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients.

The synthetic pathway detailed herein follows a robust and well-established three-step sequence starting from readily available phthalic anhydride. The core strategy involves:

  • Nitration of phthalic anhydride to introduce a nitro group, yielding 3-nitrophthalic acid.

  • Reduction of the nitro group to an amine to form 3-aminophthalic acid.

  • Selective Mono-esterification of 3-aminophthalic acid to afford the target molecule, 2-Amino-6-(methoxycarbonyl)benzoic acid.

This approach is advantageous due to the low cost of the starting material and the generally high yields achievable at each step.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Mono-esterification A Phthalic Anhydride B 3-Nitrophthalic Acid A->B HNO₃, H₂SO₄ C 3-Aminophthalic Acid B->C Hydrazine Hydrate, FeCl₃/C D 2-Amino-6-(methoxycarbonyl)benzoic acid C->D Methanol, H₂SO₄ (cat.)

Technical Application Note: 2-Amino-6-(methoxycarbonyl)benzoic Acid in Organic Synthesis

[1]

Introduction: The Ortho-Flanked Scaffold

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9) represents a uniquely functionalized aromatic scaffold derived from the 2-aminoisophthalic acid core.[1] Its structural significance lies in the 1,2,6-trisubstitution pattern , where the carboxylic acid at C1 is sterically and electronically "flanked" by a nucleophilic amino group at C2 and an electrophilic ester moiety at C6.

This "push-pull" architecture creates a high-density reactive center, making the compound a versatile precursor for:

  • Substituted Benzyne Generation: Accessing 3-substituted benzynes via aprotic diazotization.

  • Heterocyclic Annulation: Rapid synthesis of 5-functionalized quinazoline-2,4-diones and phthalimides.

  • Polycyclic Scaffolds: Serving as a building block for DNA-encoded libraries and fragment-based drug discovery (FBDD).[1]

This guide details the mechanistic logic and validated protocols for leveraging this molecule in high-value synthetic transformations.

Mechanistic Insight & Reactivity Profile[1]

The reactivity of 2-amino-6-(methoxycarbonyl)benzoic acid is governed by the competing and cooperative interactions of its three contiguous substituents.

The "Flanked Acid" Effect

The central carboxylic acid (C1) is sterically crowded.[1] Standard amide coupling at this position requires careful activation to avoid intramolecular cyclization with the C2-amino group (forming benzoxazinones) or the C6-ester (forming anhydrides).[1] However, this proximity is advantageous for cyclization reactions.

Divergent Pathways[1]
  • Pathway A (Benzyne Formation): Activation of the C2-amino group with nitrite esters leads to an internal diazonium carboxylate (zwitterion).[1] Thermal decomposition expels N₂ and CO₂, generating 3-(methoxycarbonyl)benzyne .[1] This is a rare method to access benzynes with ortho-electron-withdrawing groups in a regiocontrolled manner.

  • Pathway B (Quinazoline Synthesis): Reaction with urea or isocyanates engages the C1-acid and C2-amino groups to form the pyrimidine dione ring.[1] The C6-ester remains intact, positioning a synthetic handle at the C5 position of the resulting quinazoline—a difficult position to access via standard Friedel-Crafts chemistry.

Experimental Protocols

Protocol A: Regiocontrolled Synthesis of Functionalized Naphthalenes via Benzyne Trapping

Objective: To generate 3-(methoxycarbonyl)benzyne and trap it with a furan diene to synthesize 1,4-epoxynaphthalene derivatives.

Reagents:

  • Substrate: 2-Amino-6-(methoxycarbonyl)benzoic acid (1.0 equiv)

  • Reagent: Isoamyl nitrite (1.5 equiv)[1]

  • Trap: Furan (Excess, 5.0 equiv) or substituted furan[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or Dichloromethane (DCM)[1]

  • Temperature: Reflux (80–85°C for DME)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1]

  • Solubilization: Dissolve 2-amino-6-(methoxycarbonyl)benzoic acid (500 mg, 2.56 mmol) and Furan (0.93 mL, 12.8 mmol) in anhydrous DME (10 mL).

  • Diazotization (The Critical Step): Bring the solution to a gentle reflux.[1] Dissolve Isoamyl nitrite (0.52 mL, 3.84 mmol) in DME (5 mL) and add it dropwise to the refluxing mixture over 30 minutes.

    • Why: Slow addition prevents the accumulation of the diazonium species, favoring immediate decomposition to benzyne and subsequent Diels-Alder trapping over diazonium coupling side reactions.

  • Reaction: Continue reflux for 1 hour until gas evolution (N₂, CO₂) ceases. The solution will darken to an orange/brown hue.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess furan.

  • Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃ (to remove unreacted acid). Dry the organic layer over MgSO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: Formation of the Diels-Alder adduct (1,4-dihydro-1,4-epoxynaphthalene-5-carboxylate methyl ester).[1] Yields typically range from 60–75%.

Protocol B: Synthesis of 5-(Methoxycarbonyl)quinazoline-2,4-dione

Objective: To synthesize a highly functionalized quinazoline core suitable for further elaboration into kinase inhibitors.[1]

Reagents:

  • Substrate: 2-Amino-6-(methoxycarbonyl)benzoic acid (1.0 equiv)

  • Reagent: Urea (5.0 equiv)[1]

  • Solvent: None (Melt fusion) or Acetic Acid (for solution phase)[1]

  • Temperature: 150–160°C

Step-by-Step Methodology:

  • Mixing: In a mortar, intimately grind 2-amino-6-(methoxycarbonyl)benzoic acid (1.0 g, 5.12 mmol) with Urea (1.54 g, 25.6 mmol) to a fine powder.

  • Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath pre-heated to 160°C.

  • Cyclization: The mixture will melt and ammonia gas (NH₃) will evolve.[1] Caution: Use a fume hood. Maintain heating for 2–3 hours until the melt solidifies (indicating formation of the high-melting quinazoline product).

  • Workup: Cool the flask. Add water (20 mL) and sonicate to break up the solid mass.

  • Isolation: Filter the suspension. Wash the solid precipitate with hot water (2 x 10 mL) to remove excess urea, followed by cold methanol (5 mL).[1]

  • Drying: Dry the off-white solid in a vacuum oven at 60°C.

Expected Outcome: 5-(Methoxycarbonyl)quinazoline-2,4(1H,3H)-dione.[1] Purity >95% by HPLC. The C5-ester provides a handle for subsequent amidation or reduction.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent reaction pathways controlled by reagent selection.

GStart2-Amino-6-(methoxycarbonyl)benzoic acidBenzyne3-(Methoxycarbonyl)benzyne(Transient Intermediate)Start->BenzyneIsoamyl NitriteReflux (-N2, -CO2)Quinazoline5-(Methoxycarbonyl)quinazoline-2,4-dioneStart->QuinazolineUrea160°C FusionAdduct1,4-EpoxynaphthaleneDerivativeBenzyne->AdductFuranDiels-Alder

Caption: Divergent synthesis pathways: Aprotic diazotization yields benzyne intermediates, while urea fusion yields stable quinazoline scaffolds.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Benzyne Reaction Diazonium species coupling with itself or substrate.Slow down addition of isoamyl nitrite. Ensure the reaction is at a vigorous reflux before starting addition to ensure immediate N₂ loss.
Incomplete Cyclization (Quinazoline) Sublimation of Urea before reaction completion.[1]Use a large excess of Urea (5-10 equiv) or switch to a high-boiling solvent like sulfolane or diphenyl ether if melt fusion is inconsistent.[1]
Regioselectivity Issues Nucleophilic attack at the ester instead of the acid.The acid is generally more reactive towards urea/ammonia formation. If ester hydrolysis occurs, ensure anhydrous conditions during the initial steps.

References

  • Regioselectivity in the Reactions of Methoxydehydrobenzenes. Journal of the Chemical Society, Perkin Transactions 1. (Describes the generation of 3-methoxycarbonylbenzyne from the title compound).

  • Quinazoline Synthesis. Organic Chemistry Portal. (General methodologies for quinazoline synthesis from anthranilic acid derivatives).

  • Synthesis of Quinazolinones. Organic Chemistry Portal. (Protocols for urea fusion and cyclization).

  • 2-Amino-isophthalic acid monomethyl ester. Sigma-Aldrich Product Data. (Confirmation of compound identity and availability). [1]

The Strategic Utility of 2-Amino-6-(methoxycarbonyl)benzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Uniquely Positioned Building Block

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 2-Amino-6-(methoxycarbonyl)benzoic acid is a bifunctional building block of significant interest, particularly in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring an amino group and a carboxylic acid ortho to each other, and a sterically influencing methoxycarbonyl group, offers a distinct reactivity profile for the synthesis of quinazolinones and related heterocycles.[4][5]

This guide provides an in-depth exploration of the practical applications of 2-Amino-6-(methoxycarbonyl)benzoic acid, detailing the causality behind experimental choices and providing robust protocols for its use in the synthesis of valuable heterocyclic cores.

The Influence of the 6-Methoxycarbonyl Group: A Mechanistic Perspective

The presence of the methoxycarbonyl group at the 6-position is not a passive substituent. It exerts a significant electronic and steric influence on the reactivity of the anthranilic acid scaffold.

  • Electronic Effects: As an electron-withdrawing group, the methoxycarbonyl substituent increases the acidity of the carboxylic acid and decreases the nucleophilicity of the ortho-amino group. This modulation of reactivity is a key consideration in the design of cyclization strategies.

  • Steric Hindrance: The bulk of the methoxycarbonyl group can influence the regioselectivity of certain reactions and may necessitate more forcing conditions to achieve cyclization compared to unsubstituted anthranilic acid.[6]

Understanding these inherent properties is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Application I: Synthesis of 8-Methoxycarbonyl-2,4-quinazolinedione

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The reaction of 2-Amino-6-(methoxycarbonyl)benzoic acid with a suitable one-carbon carbonyl source provides a direct route to this valuable heterocyclic system.

Reaction with Urea: A Classical and Atom-Economical Approach

The reaction with urea is a common and atom-economical method for the synthesis of quinazoline-2,4-diones. The reaction proceeds through an initial formation of a ureido-benzoic acid intermediate, followed by an intramolecular cyclization with the elimination of ammonia.

G cluster_0 Reaction Pathway start 2-Amino-6-(methoxycarbonyl)benzoic acid + Urea intermediate Ureido-benzoic acid intermediate start->intermediate Heat product 8-Methoxycarbonyl-quinazoline-2,4-dione intermediate->product Intramolecular Cyclization (-NH3) G cluster_0 Reaction Pathway start 2-Amino-6-(methoxycarbonyl)benzoic acid + R-NCO intermediate N-Acylurea Intermediate start->intermediate Addition product N3-Substituted-8-Methoxycarbonyl-quinazoline-2,4-dione intermediate->product Cyclization

Caption: Synthesis of N3-substituted quinazoline-2,4-diones.

Protocol 2: Synthesis of N-Aryl-8-Methoxycarbonyl-quinazoline-2,4-diones

This protocol details the synthesis of N3-aryl substituted quinazoline-2,4-diones using an aryl isocyanate.

Materials:

  • 2-Amino-6-(methoxycarbonyl)benzoic acid

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous pyridine or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Ice bath

  • Dilute hydrochloric acid

  • Ethanol

Procedure:

  • Reaction Setup: To a solution of 2-Amino-6-(methoxycarbonyl)benzoic acid (5.0 g, 25.6 mmol) in 50 mL of anhydrous pyridine, add the aryl isocyanate (1.1 equivalents) dropwise at room temperature with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the pure N-aryl-8-methoxycarbonyl-quinazoline-2,4-dione.

Application III: Cyclization using Phosgene Equivalents

For the synthesis of unsubstituted or N1-substituted quinazoline-2,4-diones, phosgene or its safer solid equivalents like triphosgene (bis(trichloromethyl) carbonate) are highly effective reagents. [7][8]These reagents facilitate the cyclization by forming a highly reactive intermediate.

Reaction with Triphosgene: A Controlled and Efficient Cyclization

Triphosgene, a stable crystalline solid, serves as a safer and more convenient alternative to gaseous phosgene. It reacts with the amino and carboxylic acid functionalities of 2-Amino-6-(methoxycarbonyl)benzoic acid to form an intermediate N-carboxyanhydride, which then cyclizes to the quinazoline-2,4-dione.

G cluster_0 Reaction Pathway start 2-Amino-6-(methoxycarbonyl)benzoic acid + Triphosgene intermediate N-Carboxyanhydride Intermediate start->intermediate Base product 8-Methoxycarbonyl-quinazoline-2,4-dione intermediate->product Intramolecular Cyclization

Caption: Triphosgene-mediated synthesis of quinazoline-2,4-dione.

Protocol 3: Triphosgene-Mediated Synthesis of 8-Methoxycarbonyl-quinazoline-2,4-dione

This protocol outlines the use of triphosgene for the efficient synthesis of 8-Methoxycarbonyl-quinazoline-2,4-dione. Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Amino-6-(methoxycarbonyl)benzoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine or N,N-diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-Amino-6-(methoxycarbonyl)benzoic acid (5.0 g, 25.6 mmol) in 100 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 equivalents) to the solution.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding 50 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion and Future Perspectives

2-Amino-6-(methoxycarbonyl)benzoic acid is a versatile and strategically valuable building block for the synthesis of quinazolinone-based heterocycles. The protocols detailed in this guide provide robust and reproducible methods for accessing these important scaffolds. The unique electronic and steric properties imparted by the 6-methoxycarbonyl group offer opportunities for the fine-tuning of reactivity and the development of novel synthetic methodologies. As the demand for new therapeutic agents continues to grow, the importance of such well-defined and versatile building blocks in drug discovery and development will undoubtedly increase. Further exploration of the reactivity of this compound will likely lead to the discovery of new and efficient routes to a wider array of biologically active heterocyclic molecules.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of 2-(4-isobutylphenyl)-N'-(substituted)propanehydrazonoyl chloride.
  • Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2013). Synthesis, characterization and anticancer activity of some novel quinazoline derivatives. Acta poloniae pharmaceutica, 70(1), 79-88.
  • Giri, R. S., Thaker, H. M., & Jaspara, D. M. (2009). Synthesis of some new 2-methyl-3-(4-substituted-phenyl)-4-(3H)-quinazolinone derivatives and their anti-inflammatory activity. Indian journal of chemistry. Section B, Organic including medicinal, 48(1), 133-137.
  • Karan, S., Kumar, R., & Singh, P. (2021). Quinazoline and Quinazolinone as Potential Antidiabetic Scaffolds: A Review. Current drug targets, 22(12), 1432-1454.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20.
  • A decade review of triphosgene and its applications in organic reactions. (2020). RSC Advances, 10(35), 20635-20653.
  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences and Research, 5(2), 346.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(2), 249-256.
  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (2007). Indian Journal of Chemistry - Section B, 46B(9), 1555-1558.
  • Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. (2012). Asian Journal of Chemistry, 24(5), 2121-2124.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2009). Iranian Journal of Pharmaceutical Research, 8(4), 241-248.
  • Structures of 8-methoxy-quinazoline-2,4-diones and corresponding... (n.d.).
  • Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (2007). Journal of the Brazilian Chemical Society, 18(6), 1221-1225.
  • A decade review of triphosgene and its applications in organic reactions. (2020). RSC Advances, 10(35), 20635-20653.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega, 5(16), 9406-9414.
  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences and Research, 5(2), 346.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2019). Arkivoc, 2019(5), 159-182.
  • Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (2022). RSC Advances, 12(27), 17355-17366.
  • Protection of Functional Groups. (2005). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (2007). Journal of the Brazilian Chemical Society, 18(6), 1221-1225.
  • Benzenepropanoic acid, α-isocyanato-, methyl ester, (S). (2002). Organic Syntheses, 78, 220.
  • optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. (n.d.). Benchchem.
  • Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. (2023).
  • Isocyanates as Precursors to Biomedical Polyurethanes. (2016). Chemical Engineering Transactions, 49, 253-258.
  • Experimental Procedures. (n.d.). The Royal Society of Chemistry.
  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (2000).
  • ChemInform Abstract: The Use of Triphosgene in Preparation of N-Carboxy-α-amino Acid Anhydrides. (2010). ChemInform, 26(18).
  • Process for preparing 2-amino-6-nitro-benzoic acid. (2011).
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). Molecules, 18(10), 12655-12671.

Sources

Application Note: Leveraging 2-Amino-6-(methoxycarbonyl)benzoic acid for the Synthesis of the Anti-inflammatory and Anti-fibrotic Agent Tranilast

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-6-(methoxycarbonyl)benzoic acid as a pivotal precursor in the synthesis of pharmaceuticals.

Introduction

2-Amino-6-(methoxycarbonyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a reactive amine group and two ester functionalities on a benzene ring, allows for diverse chemical modifications, making it an important intermediate in medicinal chemistry. This application note provides a detailed protocol for the synthesis of Tranilast, an anti-allergic, anti-inflammatory, and anti-fibrotic agent, using 2-Amino-6-(methoxycarbonyl)benzoic acid as the key precursor.[2][3][4] Tranilast, chemically known as 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid, has been utilized in the treatment of bronchial asthma, keloids, and hypertrophic scars.[3][5]

The synthetic strategy outlined herein involves a two-step process: the N-acylation of 2-Amino-6-(methoxycarbonyl)benzoic acid with 3,4-dimethoxycinnamoyl chloride, followed by the hydrolysis of the resulting diester to yield Tranilast. This guide provides a comprehensive, step-by-step protocol, explains the rationale behind the experimental choices, and includes methods for the characterization of the final product.

Core Chemical Transformation

The overall synthetic pathway involves the formation of an amide bond between the precursor and a cinnamoyl moiety, followed by the saponification of the ester groups.

Tranilast_Synthesis_Overview Precursor 2-Amino-6-(methoxycarbonyl)benzoic acid Intermediate Diester Intermediate Precursor->Intermediate N-Acylation AcylChloride 3,4-Dimethoxycinnamoyl chloride AcylChloride->Intermediate Tranilast Tranilast Intermediate->Tranilast Hydrolysis

Caption: Overall synthetic workflow for Tranilast.

Part 1: Synthesis of the Acylating Agent - 3,4-Dimethoxycinnamoyl chloride

Rationale

The first step is the conversion of the commercially available 3,4-dimethoxycinnamic acid into its more reactive acyl chloride derivative. This is a standard procedure in organic synthesis to facilitate the subsequent N-acylation of the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.

Protocol

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add 3,4-dimethoxycinnamic acid (10.4 g, 50 mmol) and toluene (100 mL).

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (7.3 mL, 100 mmol) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 3,4-dimethoxycinnamoyl chloride is a yellow solid and can be used in the next step without further purification.

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[2][3]

Part 2: N-Acylation of 2-Amino-6-(methoxycarbonyl)benzoic acid

Rationale

This step involves the formation of the key amide bond. The reaction is a nucleophilic acyl substitution where the amino group of 2-Amino-6-(methoxycarbonyl)benzoic acid attacks the carbonyl carbon of the 3,4-dimethoxycinnamoyl chloride. A base, such as pyridine or triethylamine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a suitable solvent as it is inert and dissolves both reactants.

Protocol

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-Amino-6-(methoxycarbonyl)benzoic acid (9.75 g, 50 mmol) in anhydrous dichloromethane (200 mL).

  • Addition of Base: Add triethylamine (7.0 mL, 50 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 3,4-dimethoxycinnamoyl chloride (from Part 1) in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester intermediate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure diester intermediate as a solid.

N-Acylation_Mechanism cluster_reactants Reactants cluster_transition Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(O⁻)(Cl)-R'] Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl Amide R-NH-CO-R' Intermediate->Amide Collapse & Cl⁻ elimination HCl HCl

Caption: Mechanism of the N-acylation reaction.

Part 3: Hydrolysis of the Diester Intermediate to Tranilast

Rationale

The final step is the saponification of both the methoxycarbonyl group on the anthranilate ring and the methyl ester of the newly formed amide. This is achieved by heating the diester intermediate in the presence of a strong base, such as sodium hydroxide, in a protic solvent like aqueous ethanol.[6] The reaction is followed by acidification, which protonates the carboxylate anions to precipitate the final product, Tranilast.

Protocol

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the purified diester intermediate (from Part 2) in ethanol (150 mL).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (100 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction should become a clear solution.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 2 M HCl with stirring to acidify the solution to a pH of 3-4. A yellow precipitate of Tranilast will form.

    • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

    • Dry the crude Tranilast in a vacuum oven at 60 °C.

    • Further purify the product by recrystallization from ethanol to obtain pure Tranilast as a yellow crystalline powder.[1]

Quantitative Data Summary

StepProductStarting MaterialMolar Mass ( g/mol )Typical YieldPurity (by HPLC)
13,4-Dimethoxycinnamoyl chloride3,4-Dimethoxycinnamic acid226.65>95% (crude)-
2Diester Intermediate2-Amino-6-(methoxycarbonyl)benzoic acid387.3880-90%>98%
3TranilastDiester Intermediate327.3385-95%>99.5%

Characterization of Tranilast

Analytical MethodExpected Results
Appearance Yellow crystalline powder[1]
Melting Point 207-209 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.45 (s, 1H, -COOH), 10.81 (s, 1H, -NH), 8.12 (d, 1H), 7.65 (t, 1H), 7.55 (d, 1H), 7.25 (m, 3H), 6.95 (d, 1H), 6.75 (d, 1H), 3.82 (s, 6H, -OCH₃)
IR (KBr, cm⁻¹) 3300-2500 (O-H, N-H), 1685 (C=O, acid), 1650 (C=O, amide), 1600, 1515 (aromatic C=C)
Mass Spectrometry (ESI-) m/z: 326.1 [M-H]⁻

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, lab coats, and gloves, must be worn at all times.[2][3] Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of the pharmaceutical agent Tranilast, starting from 2-Amino-6-(methoxycarbonyl)benzoic acid. By following the outlined steps for N-acylation and subsequent hydrolysis, researchers can effectively utilize this precursor to obtain high-purity Tranilast for further investigation and development. The provided rationale for each step aims to give users a deeper understanding of the underlying chemical principles, allowing for potential optimization and adaptation of the protocol for related synthetic targets.

References

  • PubChem. Tranilast. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Tranilast. Available from: [Link]

  • Google Patents. CN104693063A - Synthesis method of tranilast.

Sources

Scale-up synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid

Authored by a Senior Application Scientist

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid, a key building block in pharmaceutical and materials science research. The protocols and insights detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and scalability.

Introduction and Strategic Overview

2-Amino-6-(methoxycarbonyl)benzoic acid is a highly functionalized aromatic compound. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a methyl ester on the same benzene ring, makes it a valuable intermediate for constructing complex molecular architectures. It serves as a crucial precursor in the synthesis of various pharmaceutical agents and specialized organic materials.[1][2]

The synthetic strategy presented is optimized for scale-up, prioritizing cost-effective reagents, operational safety, and high yields. The chosen pathway begins with the commercially available and inexpensive starting material, 3-Nitrophthalic acid. The core of this strategy involves a two-step sequence: regioselective monoesterification followed by a chemoselective reduction of the nitro group. This approach avoids harsh reaction conditions and the use of expensive heavy-metal catalysts that can complicate purification at an industrial scale.

Synthetic Pathway and Mechanistic Rationale

The selected two-step synthesis provides a robust and scalable route to the target molecule.

G A 3-Nitrophthalic Acid B Step 1: Regioselective Monoesterification A->B Methanol (MeOH) H₂SO₄ (cat.) Reflux C 1-Methyl 3-Nitrophthalate B->C D Step 2: Chemoselective Nitro Reduction C->D Sodium Hydrosulfide (NaSH) H₂O/Alcohol Controlled Temp. E 2-Amino-6-(methoxycarbonyl)benzoic acid (Final Product) D->E G cluster_0 Mechanism of Nitro Reduction by Hydrosulfide A Ar-NO₂ (1-Methyl 3-Nitrophthalate) B Hydrosulfide Attack (HS⁻) A->B Nucleophilic Attack C Nitroso Intermediate (Ar-N=O) B->C Elimination of H₂O & S D Further Reduction C->D E Hydroxylamino Intermediate (Ar-NHOH) D->E F Final Reduction E->F G Amino Product (Ar-NH₂) F->G Elimination of H₂O

Caption: Simplified mechanism for the selective reduction of a nitro group.

Detailed Scale-Up Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times. [3][4]

Protocol 1: Synthesis of 1-Methyl 3-Nitrophthalate
ParameterValue
Starting Material 3-Nitrophthalic acid
Key Reagents Methanol (Anhydrous), Sulfuric Acid (Conc.)
Solvent Methanol
Temperature 65-70 °C (Reflux)
Reaction Time 12-16 hours
Typical Yield 85-92%
Purity (Crude) >95% (by HPLC)

Step-by-Step Methodology:

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with 3-Nitrophthalic acid (2.11 kg, 10.0 mol).

  • Reagent Addition: Add anhydrous methanol (8.0 L) to the reactor. Begin stirring to create a slurry.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (100 mL, 1.84 mol) to the stirring mixture. An exotherm will be observed; maintain the temperature below 40 °C during the addition.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up (Quenching): Cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing 20 L of ice-cold water with constant stirring. A white to pale yellow solid will precipitate.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral (pH ~7).

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight. The product, 1-Methyl 3-nitrophthalate, should be a white to off-white crystalline solid. [1]

Protocol 2: Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid
ParameterValue
Starting Material 1-Methyl 3-Nitrophthalate
Key Reagents Sodium Hydrosulfide Hydrate (NaSH·xH₂O)
Solvent Water / Methanol Co-solvent
Temperature 60-65 °C
Reaction Time 4-6 hours
Typical Yield 88-95%
Purity (Post-Recrystallization) >99% (by HPLC)

Step-by-Step Methodology:

  • Reactor Setup: Charge the 20 L jacketed reactor with 1-Methyl 3-nitrophthalate (1.13 kg, 5.0 mol).

  • Solvent and Base Addition: Add water (5 L) and methanol (2.5 L). Begin stirring.

  • Reducing Agent Preparation: In a separate vessel, dissolve sodium hydrosulfide hydrate (approx. 70% NaSH, 1.60 kg, ~20.0 mol) in 5 L of water. Caution: Hydrogen sulfide gas may be evolved. Perform in a well-ventilated hood.

  • Reaction: Slowly add the sodium hydrosulfide solution to the reactor over 1-2 hours, maintaining the internal temperature below 40 °C using a cooling bath. After the addition is complete, heat the mixture to 60-65 °C for 4-6 hours. [5]Monitor the reaction by HPLC. The solution will typically turn a deep red or brown color during the reaction.

  • Work-up (Acidification): Cool the reaction mixture to 10-15 °C in an ice bath. Slowly and carefully acidify the mixture to pH 3-4 by adding concentrated hydrochloric acid (~1.5 L). A thick, light-colored precipitate will form. Caution: Vigorous gas evolution (H₂S) will occur. Ensure adequate ventilation and scrubbing if necessary.

  • Isolation: Stir the slurry at 10-15 °C for 1 hour. Filter the solid product and wash the cake with cold water (2 x 2 L).

  • Purification (Recrystallization): Transfer the crude solid to a clean vessel and recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a pure crystalline solid. [6]8. Drying: Dry the purified 2-Amino-6-(methoxycarbonyl)benzoic acid in a vacuum oven at 60 °C to a constant weight.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid). [7]* ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The spectra should be consistent with the structure of 2-Amino-6-(methoxycarbonyl)benzoic acid. [8]* Mass Spectrometry (MS): To confirm the molecular weight (195.17 g/mol ). [8]* Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (amine), C=O stretches (ester and carboxylic acid), and O-H stretch (carboxylic acid). [8]

Safety and Hazard Management

Scaling up chemical syntheses requires stringent safety protocols.

  • Chemical Hazards:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care. [3] * Sodium Hydrosulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids. All acidification steps must be performed slowly and in a highly efficient fume hood. [5] * Aminobenzoic Acids: Generally considered irritants. Avoid inhalation of dust and contact with skin and eyes. [4][9]* Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. [3] * Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber for handling concentrated acids). [9] * Body Protection: A flame-retardant lab coat and appropriate footwear are required.

  • Waste Disposal:

    • All chemical waste must be disposed of according to local, state, and federal regulations. Aqueous waste from the reduction step should be treated to neutralize any residual hydrosulfide before disposal. [3]

References

  • Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH.
  • 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS - Loba Chemie.
  • 2-amino-6-methoxycarbonyl benzoic acid 103259-06-9 - Guidechem.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents.
  • 4-Aminobenzoic acid - Safety Data Sheet - Sigma-Aldrich.
  • 2-Amino-6-methylpyridinium 2-carboxybenzoate - PMC - NIH.
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure.
  • Analytical Methods - RSC Publishing.
  • 2-Amino-6-methylbenzoic acid – Chem-Impex.
  • 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem.
  • 2-AMINO-6-(METHOXYCARBONYL)BENZOIC ACID HCL | 311310-97-1 - Sigma-Aldrich.
  • EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents.
  • Preparation of benzoic acid of high purity - National Bureau of Standards.

Sources

Protocol for derivatization of 2-Amino-6-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Amino-6-(methoxycarbonyl)benzoic acid

Executive Summary

This guide details the derivatization protocols for 2-Amino-6-(methoxycarbonyl)benzoic acid , a sterically crowded and thermally unstable intermediate often encountered in the synthesis of heterocyclic pharmaceuticals (e.g., quinazolinediones).

Direct analysis of this molecule poses two specific challenges:

  • Thermal Instability: Upon heating (e.g., GC injection), the molecule undergoes rapid intramolecular cyclization to form a phthalimide derivative, leading to false structural identification.

  • Steric Hindrance: The carboxylic acid group at position C1 is flanked by an amino group (C2) and a methoxycarbonyl group (C6), creating a "steric sandwich" that inhibits standard esterification techniques.

This protocol recommends Silylation with MTBSTFA for GC-MS to prevent cyclization and Automated OPA-Derivatization for high-sensitivity HPLC-Fluorescence detection.

Chemical Context & Mechanistic Insight

The "Ortho-Effect" and Cyclization Risk

The structural proximity of the amine (-NH₂) and the ester (-COOCH₃) to the central carboxylic acid (-COOH) creates a high probability of thermal degradation. Without derivatization, the amine nucleophile attacks the adjacent carbonyl carbon during the volatilization phase, resulting in the formation of 3-methoxycarbonylphthalimide or related lactams.

To obtain accurate quantitative data, the derivatization strategy must "cap" both the protic amine and the carboxylic acid before the sample is subjected to thermal stress.

Diagram 1: Reaction Pathways & Derivatization Logic

The following diagram illustrates the competition between the desired derivatization and the unwanted thermal cyclization.

ReactionPathways Native Native Analyte 2-Amino-6-(methoxycarbonyl)benzoic acid Heat Thermal Stress (GC Injector / >150°C) Native->Heat Direct Injection Derivative Target: Di-TBDMS Derivative (Stable, Volatile) Native->Derivative Derivatization (60°C) Cyclic Artifact: Cyclic Imide (False Positive) Heat->Cyclic Dehydration/Cyclization Reagent Reagent: MTBSTFA + 1% TBDMCS Reagent->Derivative

Caption: Figure 1. Thermal instability of the native analyte necessitates derivatization to prevent cyclization artifacts during GC analysis.

Protocol A: GC-MS Analysis (Silylation)

Objective: Create a volatile, thermally stable derivative by replacing active protons on the -COOH and -NH₂ groups with tert-butyldimethylsilyl (TBDMS) groups. Why MTBSTFA? Unlike the common TMS reagent (BSTFA), the TBDMS derivatives formed by MTBSTFA are hydrolytically stable and less prone to degradation by moisture, which is critical given the steric hindrance that might slow down the reaction.

Reagents & Materials
  • Reagent: MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS (catalyst).[1]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and disrupts internal H-bonds).

  • Internal Standard: Dicyclohexyl phthalate (DCHP) or similar non-protic ester.

Step-by-Step Procedure
  • Sample Preparation: Weigh 2.0 mg of the sample into a 2 mL GC amber vial.

  • Drying: If the sample contains moisture, dry under a gentle stream of nitrogen. Critical: Water hydrolyzes the reagent.

  • Solvation: Add 50 µL of Anhydrous Pyridine. Vortex for 30 seconds to ensure dissolution.

  • Reagent Addition: Add 100 µL of MTBSTFA + 1% TBDMCS.

  • Reaction: Cap the vial tightly with a crimp cap (PTFE/Silicone septum). Incubate at 60°C for 45 minutes .

    • Note: The steric crowding at C1 requires heat to drive the reaction to completion.

  • Dilution: Allow to cool. Dilute with 850 µL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL into the GC-MS (Split 1:20).

GC-MS Parameters
ParameterSetting
Column DB-5ms or Equivalent (30m x 0.25mm x 0.25µm)
Inlet Temp 260°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 100°C (1 min) → 20°C/min → 300°C (hold 5 min)
Transfer Line 280°C
MS Source 230°C (EI Mode, 70eV)
Target Ions [M-57]⁺ (Loss of t-butyl group) is typically the base peak for TBDMS derivatives.

Protocol B: HPLC-FLD Analysis (OPA Pre-column)

Objective: Quantify trace amounts of the amine using fluorescence detection. Mechanism: The primary amine reacts with o-Phthalaldehyde (OPA) and a thiol (3-Mercaptopropionic acid) to form a highly fluorescent isoindole derivative. Why Automated? OPA derivatives are unstable and degrade within minutes. An autosampler with pre-column derivatization capabilities is required for reproducibility.[2]

Reagents
  • Borate Buffer: 0.4 M Borate buffer, pH 10.2 (High pH is required to deprotonate the amine).

  • OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL Borate buffer + 50 µL 3-Mercaptopropionic acid (3-MPA).

  • Stop Solution: 1% Acetic Acid (optional, depending on autosampler program).

Diagram 2: Automated Workflow

The following diagram details the precise autosampler program required to ensure reaction consistency.

HPLCWorkflow Start Autosampler Start DrawSample 1. Draw 5 µL Sample Start->DrawSample DrawBuffer 2. Draw 5 µL Borate Buffer (pH Adjustment) DrawSample->DrawBuffer DrawReagent 3. Draw 5 µL OPA Reagent DrawBuffer->DrawReagent Mix 4. Mix in Loop/Vial (Air Gap Segmentation) DrawReagent->Mix Wait 5. Wait 1.0 min (Reaction Time) Mix->Wait Inject 6. Inject onto Column Wait->Inject

Caption: Figure 2.[2][3] Automated pre-column derivatization program. Precise timing (Step 5) is critical for OPA reproducibility.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Na₂HPO₄, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10)
Gradient 0% B to 50% B in 15 min
Flow Rate 1.0 mL/min
Detection (FLD) Excitation: 340 nm
Detection (UV) 338 nm (Secondary confirmation)

Troubleshooting & Validation

IssueProbable CauseCorrective Action
GC: Extra Peak (M-18) Thermal cyclizationInjector temp too high or derivatization incomplete. Increase reaction time to 60 min.
GC: Peak Tailing Active sites in linerUse ultra-inert deactivated liners with glass wool.
HPLC: Low Area pH mismatchEnsure Sample pH is adjusted to >9.0 by the Borate buffer step.
HPLC: High RSD Derivative degradationReduce "Wait" time in autosampler or switch to FMOC-Cl (more stable).

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation.

  • Agilent Technologies. (2020). Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA/FMOC Derivatization. Application Note 5990-4547EN.

  • Molnár-Perl, I. (2000). Role of chromatography in the analysis of amino acids in biological fluids. Journal of Chromatography A, 891(1), 1-32. (Review of OPA stability and protocols).
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844, 1-22.

Sources

Handling and storage of 2-Amino-6-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Handling, Storage, and QC of 2-Amino-6-(methoxycarbonyl)benzoic Acid

Executive Summary

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9) is a critical pharmacophore building block, primarily utilized in the synthesis of immunomodulatory imide drugs (IMiDs) such as Lenalidomide and Pomalidomide. As a mono-methyl ester of 3-aminophthalic acid, it possesses a unique "push-pull" reactivity profile: the amino group is susceptible to oxidation, while the ortho-positioned ester and carboxylic acid moieties are primed for cyclization.

This guide supersedes generic safety data sheets (SDS) by providing a research-grade protocol for maintaining >98% purity during storage and handling. Failure to strictly control environmental factors can lead to spontaneous cyclization (imide formation) or hydrolysis, compromising downstream synthetic yields.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 2-Amino-6-(methoxycarbonyl)benzoic acidAlso known as 3-Aminophthalic acid 1-methyl ester
CAS Number 103259-06-9
Molecular Formula C₉H₉NO₄MW: 195.17 g/mol
Appearance White to off-white crystalline powderYellowing indicates amine oxidation
Solubility DMSO, DMF, MethanolPoorly soluble in water; hydrolyzes in aqueous base
Melting Point ~180–185°C (Decomposes)High heat triggers cyclization to anhydride/imide
pKa ~3.4 (COOH), ~2.5 (NH₂ conjugate acid)Zwitterionic character in neutral pH

Storage & Stability Protocol

The Core Directive: Prevent Hydrolysis and Premature Cyclization.

Unlike standard benzoic acid derivatives, this compound is "spring-loaded" for cyclization. The proximity of the amino, carboxylic acid, and ester groups means that thermal energy or catalysis can drive the formation of 3-aminophthalic anhydride or phthalimides even in solid state over time.

Environmental Control
  • Temperature: Store at 2°C to 8°C for short-term (<3 months). For long-term archival (>6 months), store at -20°C .

    • Rationale: Low temperature arrests the kinetics of spontaneous intramolecular cyclization.

  • Atmosphere: Argon or Nitrogen overlay is mandatory .

    • Rationale: The primary amine is electron-rich and susceptible to oxidative degradation (browning).

  • Humidity: Desiccated storage (<30% RH).

    • Rationale: Moisture catalyzes the hydrolysis of the methyl ester back to the dicarboxylic acid (3-aminophthalic acid), rendering the material useless for regioselective synthesis.

Container Specifications
  • Primary: Amber glass vial with Teflon-lined screw cap.

  • Secondary: Sealed Mylar bag with silica gel desiccant and oxygen scavenger sachets.

Handling & Solubilization

Safety Profile (HSE):

  • GHS Classification: Warning.[1] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves (double gloving recommended for solution handling), lab coat, safety glasses. Use a fume hood to avoid inhalation of fine dust.

Solubilization Protocol:

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or DMF.

    • Acceptable: Anhydrous Methanol (use immediately; risk of transesterification if ethanol is used).

    • Avoid: Water, aqueous buffers, or protic solvents with heating.

  • Dissolution:

    • Weigh the solid in a minimal headspace vial.

    • Add solvent and vortex gently. Do not sonicate with heat.

    • Note: Solutions in DMSO are stable for 24 hours at 4°C. Discard if color shifts from clear/pale yellow to dark orange.

Quality Control (QC) & Validation

To validate the integrity of the material before critical synthesis steps, use the following HPLC method. This method separates the intact ester from its two primary degradants: the dicarboxylic acid (hydrolysis) and the anhydride/imide (cyclization).

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (carbonyls).

Pass/Fail Criteria:

  • Purity: ≥ 98.0% (Area %).[1]

  • Hydrolysis Impurity (Di-acid): ≤ 0.5%.

  • Oxidation Impurity (Colored species): Visual inspection (solution must be clear).

Visualizing the Workflow & Degradation Logic

Diagram 1: Lifecycle Management Workflow

This workflow ensures the material is quarantined upon receipt and handled only under conditions that preserve its regiochemical integrity.

HandlingWorkflow Receipt Receipt (Ambient) QC QC Verification (HPLC/NMR) Receipt->QC Verify Purity Aliquot Aliquot under Argon (Avoid Freeze-Thaw) QC->Aliquot Pass (>98%) Storage Storage (-20°C, Desiccated) Aliquot->Storage Seal & Freeze Usage Synthesis Usage (Warm to RT in Desiccator) Storage->Usage Retrieval Usage->QC Re-test if >3 months

Caption: Standard Operating Procedure (SOP) for the lifecycle of 2-Amino-6-(methoxycarbonyl)benzoic acid.

Diagram 2: Chemical Stability & Degradation Pathways

Understanding these pathways explains the "Why" behind the storage protocols. Moisture leads to Path A; Heat leads to Path B.

DegradationPathways Compound 2-Amino-6-(methoxycarbonyl) benzoic acid (Active Reagent) Hydrolysis 3-Aminophthalic Acid (Di-acid Impurity) Compound->Hydrolysis Moisture/H2O (Hydrolysis) Cyclization 3-Aminophthalic Anhydride (Cyclized Impurity) Compound->Cyclization Heat (>40°C) (Dehydration) Oxidation Azo/Polymeric Species (Brown Coloration) Compound->Oxidation O2 + Light (Radical Oxidation)

Caption: Primary degradation pathways. Path A (Hydrolysis) destroys the ester. Path B (Cyclization) alters reactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735357, 2-Amino-6-methoxybenzoic acid. Retrieved from [Link]

  • Muller, G. W., et al. (1999).Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid

[1][2]

Topic: Troubleshooting Side Reactions in the Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid Document ID: TSC-2024-AMCB-01 Lead Scientist: Senior Application Scientist, Chemical Development Division[1]

Executive Summary & Molecule Identity

Target Molecule: 2-Amino-6-(methoxycarbonyl)benzoic acid Common Name: 3-Aminophthalic acid 1-methyl ester (based on phthalic numbering) Core Challenge: This synthesis relies on the regioselective opening of 3-aminophthalic anhydride.[1][2] The primary technical hurdle is ensuring the methanol nucleophile attacks the carbonyl meta to the amino group (C1) rather than the ortho carbonyl (C2), while preventing thermal decarboxylation or re-cyclization.[1][2]

The Regioselectivity Rule

In 3-aminophthalic anhydride, the amino group (-NH₂) is a strong electron-donating group (EDG).[1][2] Through resonance and steric hindrance, it deactivates the proximal (ortho) carbonyl.[1] Therefore, nucleophilic attack by methanol favors the distal (meta) carbonyl, yielding the desired 2-amino-6-(methoxycarbonyl)benzoic acid as the major kinetic product.[1]

Troubleshooting Guide (Q&A)

Category A: Regiochemistry & Isomer Contamination[1]

Q1: I am detecting a significant impurity (~15-20%) with the same mass as the product. What is it? Diagnosis: This is likely the regioisomer: 2-Amino-3-(methoxycarbonyl)benzoic acid .[1][2] Mechanism: This occurs when methanol attacks the "wrong" carbonyl (the one ortho to the amine).[1] While the amino group deactivates this position, higher reaction temperatures or the use of non-polar solvents can reduce the selectivity gap.[1] Corrective Action:

  • Temperature Control: Conduct the methanolysis at lower temperatures (0°C to Room Temperature) rather than reflux. Higher temperatures overcome the activation energy difference between the two transition states, increasing the ratio of the undesired isomer.[1]

  • Solvent System: Ensure a high concentration of methanol.[1] A protic environment stabilizes the charged transition state leading to the major product.[1]

Category B: Product Stability & Degradation[1]

Q2: My product yield is low, and I see a non-acidic spot on TLC that matches Methyl 3-aminobenzoate. Why? Diagnosis: You are experiencing thermal decarboxylation .[1] Mechanism: The target molecule contains an anthranilic acid motif (an amino group ortho to a carboxylic acid). These structures are thermally unstable.[1] Upon heating, the carboxylic acid is lost as CO₂, leaving behind the methyl ester of the aniline (Methyl 3-aminobenzoate).[1] Corrective Action:

  • Avoid Reflux: Do not reflux the reaction mixture for extended periods.

  • Acid Workup: Avoid heating strongly acidic solutions of the product. Decarboxylation is often acid-catalyzed.[1]

  • Drying: Dry the final solid under vacuum at

    
    , not in a high-heat oven.
    

Q3: The product is converting back to a non-polar solid during vacuum drying. IR shows peaks at 1700 and 1770 cm⁻¹. What happened? Diagnosis: Imidization or Anhydride Reversion . Mechanism:

  • Anhydride Reversion: Under acidic/dehydrating conditions, the acid and ester can eliminate methanol to reform the starting 3-aminophthalic anhydride.[1][2]

  • Imidization: The amine can attack the adjacent ester (intramolecular aminolysis) to form 3-aminophthalimide, especially if the reaction is driven by heat.[1][2] Corrective Action:

  • Neutralization: Ensure the product is not stored in a strongly acidic state.

  • Temperature: Again, keep drying temperatures low.

Category C: Purification Issues

Q4: The product is oiling out or forming a sticky gum during acidification. How do I get a clean powder? Diagnosis: Impure precipitation due to rapid pH change or presence of the diester side product (Dimethyl 3-aminophthalate).[1] Corrective Action:

  • pH Control: The product is amphoteric (contains both -NH₂ and -COOH).[1] It has an isoelectric point.[1] Slowly adjust pH to ~3.5–4.0. Going too acidic (pH < 1) protonates the amine, keeping it soluble.[1] Going too basic (pH > 8) deprotonates the acid, keeping it soluble.

  • Seeding: If an oil forms, scratch the glass or add a seed crystal of authentic material.[1][2]

  • Diester Removal: Wash the crude solid with dichloromethane (DCM). The target amino-acid-ester is less soluble in DCM than the diester impurity.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the common side reactions.

SynthesisPathwaysStart3-Aminophthalic AnhydrideTargetTARGET PRODUCT2-Amino-6-(methoxycarbonyl)benzoic acid(Major Isomer)Start->TargetAttack at C1 (Meta)Favored by Sterics/ElectronicsIsomerSIDE REACTION A2-Amino-3-(methoxycarbonyl)benzoic acid(Minor Regioisomer)Start->IsomerAttack at C2 (Ortho)High Temp / Non-polar SolventMeOHMethanol (Nucleophile)DecarbSIDE REACTION BMethyl 3-aminobenzoate(Decarboxylation)Target->DecarbHeat (>80°C)- CO2ImideSIDE REACTION C3-Aminophthalimide(Cyclization)Target->ImideDehydration / Heat- MeOH / - H2O

Caption: Kinetic competition in the methanolysis of 3-aminophthalic anhydride. Green path indicates the target synthesis; red/yellow paths indicate thermal and regiochemical pitfalls.[1]

Optimized Experimental Protocol

This protocol prioritizes regioselectivity and minimizes thermal degradation.

Materials
  • Precursor: 3-Aminophthalic anhydride (1.0 equiv)[1][2]

  • Solvent: Anhydrous Methanol (20 volumes)

  • Catalyst: None required (Autocatalytic) or mild base (Triethylamine, 0.1 equiv if reaction is sluggish).[1]

Step-by-Step Methodology
  • Suspension: In a clean, dry round-bottom flask, suspend 3-aminophthalic anhydride in anhydrous methanol.

    • Note: Do not use water; it will hydrolyze the anhydride to the diacid (3-aminophthalic acid).[1]

  • Reaction (Kinetic Control): Stir the mixture at Room Temperature (20–25°C) for 4–12 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The anhydride spot will disappear. Two new spots may appear (Major = Target, Minor = Isomer).[1]

    • Critical: Do NOT reflux.[1] Refluxing promotes equilibration to the thermodynamic mixture (increasing the wrong isomer) and risks decarboxylation [1].

  • Concentration: Once the starting material is consumed, concentrate the methanol solution under reduced pressure at <40°C . Do not evaporate to dryness; leave a concentrated oil/slurry.[1]

  • Precipitation:

    • Dilute the residue with cold water (5 volumes).

    • The product may precipitate immediately. If not, carefully adjust pH to 3–4 using 1M HCl.[1][3]

    • Troubleshooting: If a gum forms, sonicate the mixture or add a small amount of cold diethyl ether to induce crystallization.[1]

  • Filtration & Wash: Filter the solids.[1][3][4] Wash with cold water (removes diacid) and then a small amount of cold toluene or DCM (removes diester and decarboxylated byproducts) [2].

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature. Do not oven dry.

Quantitative Data Summary
ParameterOptimized ConditionRisk if Deviated
Temperature 20–25°C>60°C leads to decarboxylation and loss of regioselectivity.[1][2]
Solvent Pure MethanolWater causes hydrolysis to diacid; Non-polar solvents slow reaction.[1]
pH (Workup) 3.5 – 4.0<1 loses product (soluble salt); >8 loses product (soluble salt).
Drying Vacuum, <40°CHeat causes cyclization to imide.[1][2]

Troubleshooting Logic Tree

Use this flow to diagnose issues during the reaction workup.

TroubleshootingStartStart: Reaction Complete?CheckTLCCheck TLC(vs. Authentic Std)Start->CheckTLCSpotCheckIs the major spotlower Rf than Diester?CheckTLC->SpotCheckWrongIsomerDiagnosis: Wrong Regioisomer(Attack at C2)SpotCheck->WrongIsomerNo (Spot is different)YieldCheckIs Yield Low?SpotCheck->YieldCheckYesDecarbIssueDiagnosis: Decarboxylation(Check for gas evolution/Heat)YieldCheck->DecarbIssueYes, and non-acidic spot foundSolubilityIssueDiagnosis: pH IssueProduct is in filtrateYieldCheck->SolubilityIssueYes, no byproducts foundSolidCheckIs Solid Sticky/Gummy?YieldCheck->SolidCheckNo, Yield is OKPurificationAction: Triturate with DCMRecrystallize from MeOH/H2OSolidCheck->PurificationYes

Caption: Decision matrix for diagnosing yield and purity issues during synthesis.

References

  • Regioselectivity in Anhydride Methanolysis

    • Vertex AI Search Result 1.1: "Unprecedented Reversal of Regioselectivity during Methanolysis..." (Discusses the impact of substituents on phthalic anhydride opening).
    • Context: Confirms that 3-substituents heavily influence the ratio of isomeric esters.[1]

  • Separation of Phthalic Acid Derivatives

    • Vertex AI Search Result 1.10: "Separation of the positional isomers of phthalic acids..."
    • Context: Provides background on the solubility and chromatographic behavior of these isomers, essential for purification str
  • Stability of Amino-Benzoic Acids

    • Vertex AI Search Result 1.12: "Preparation method of 2-amino-6-nitrobenzoic acid."[1][2][5][6]

    • Context: Explicitly mentions that for ortho-amino benzoic acid derivatives, "decarboxylation are serious" side reactions when using high temperature/pressure.[1]

  • General Synthesis of Phthalic Mono-Esters

    • Vertex AI Search Result 1.11: "Methanolysis of phthalic anhydride - ChemSpider Synthetic Pages."[1]

    • Context: Establishes the baseline protocol (reflux vs room temp)

Technical Support Center: Impurity Profiling for 2-Amino-6-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Landscape

As a Senior Application Scientist supporting process chemistry and analytical development, I often see researchers struggle with the "deceptive simplicity" of 2-Amino-6-(methoxycarbonyl)benzoic acid . While it appears to be a simple anthranilic acid derivative, its nature as a non-symmetric phthalic acid mono-ester creates a complex impurity profile governed by regio-selectivity and hydrolytic instability.

The critical challenge with this molecule is Regio-isomerism . The synthesis typically involves the ring-opening of 3-nitrophthalic anhydride, which produces two isomeric mono-esters. Separating the target "6-methoxycarbonyl" isomer from the "2-methoxycarbonyl" impurity (where the ester is adjacent to the amine) is the primary hurdle in achieving pharmaceutical-grade purity.

Visualizing the Impurity Pathway

The following diagram illustrates the genesis of the most common impurities during the standard synthesis route.

ImpurityPathway Anhydride Start: 3-Nitrophthalic Anhydride NitroIsoA Target Precursor: 6-Methoxycarbonyl isomer Anhydride->NitroIsoA MeOH (Major Path) NitroIsoB Impurity A (Regio): 2-Methoxycarbonyl isomer Anhydride->NitroIsoB MeOH (Minor Path) DiAcid Impurity B: 3-Nitrophthalic Acid (Hydrolysis) Anhydride->DiAcid H2O (Moisture) DiEster Impurity C: Dimethyl Ester (Over-reaction) NitroIsoA->DiEster Excess MeOH/Acid Target FINAL TARGET: 2-Amino-6-(methoxycarbonyl) benzoic acid NitroIsoA->Target H2/Pd or Fe/HCl AminoIsoB Amino-Regioisomer (Hard to separate) NitroIsoB->AminoIsoB Reduction

Figure 1: Genesis of impurities. The critical control point is the methanolysis step, where regio-selectivity is determined. Once reduced to the amine, the isomers are chemically very similar and difficult to separate.

Troubleshooting Guide (Q&A)

Category A: Identification & Chromatography[1][2][3]

Q1: I see a "shoulder" peak or a split peak in my HPLC chromatogram at the main retention time. What is it? Diagnosis: This is almost certainly the Regioisomer (Methyl 2-amino-3-carboxybenzoate).

  • The Science: When opening the 3-nitrophthalic anhydride ring with methanol, steric hindrance favors the formation of the ester at the C1 position (meta to the nitro group) over the C2 position (ortho to the nitro group). However, the selectivity is rarely 100%.

  • The Fix: Standard C18 columns often fail to resolve these isomers because their hydrophobicities are nearly identical.

    • Protocol: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interaction differences between the two isomers (due to the different electronic environments of the ester/acid relative to the amine) usually provide baseline separation.

    • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Methanol. Avoid acetonitrile if resolution is poor; methanol participates in pi-hydrogen bonding that can enhance selectivity.

Q2: There is a highly polar impurity (RRT ~0.4-0.5) that grows over time. What is happening? Diagnosis: This is 3-Aminophthalic Acid (The Di-acid).[1]

  • The Science: The "half-ester" is thermodynamically unstable relative to the di-acid in the presence of water, especially if the pH is not neutral. The neighboring amino group can act as an intramolecular catalyst (anchimeric assistance), promoting the hydrolysis of the methyl ester.

  • The Fix:

    • Immediate Action: Check your solvent water content (Karl Fischer titration).

    • Prevention: Store the solid under nitrogen at -20°C. Ensure your HPLC samples are prepared in anhydrous methanol or acetonitrile and run immediately. Do not leave samples in the autosampler overnight using aqueous buffers.

Q3: My product has a persistent yellow tint, but the purity is >99% by HPLC (254 nm). Diagnosis: Trace Nitro-precursor contamination.

  • The Science: Nitro compounds have high molar extinction coefficients in the visible range (yellow/orange) but may have different UV max absorption than the amino-product. A 0.1% impurity level of the nitro compound is enough to discolor the entire batch.

  • The Fix:

    • Detection: Re-run your HPLC with a detector wavelength of 350-400 nm . The amino product is transparent here, but the nitro impurity will absorb strongly.

    • Purification: Recrystallization from water/methanol is usually effective, as the amino-acid is zwitterionic and has different solubility profiles than the nitro-ester.

Category B: Synthesis & Stability

Q4: I am trying to cyclize this intermediate to Lenalidomide, but the yield is low. Could impurities be the cause? Diagnosis: Yes, specifically the Di-ester (Dimethyl 3-aminophthalate).

  • The Science: The cyclization reaction (typically with a glutamine derivative) requires a free carboxylic acid to form the amide bond. The Di-ester lacks this free acid and is an inert bystander in the reaction, effectively lowering your stoichiometric yield.

  • The Fix:

    • Check: Look for a non-polar impurity (RRT ~1.3-1.5) in the starting material.

    • Limit: Ensure the starting material contains <0.5% Di-ester.

Analytical Reference Data

To assist in identifying peaks, compare your results against this standard relative retention time (RRT) table.

Method Conditions (Generic C18):

  • Column: C18, 150 x 4.6mm, 3.5µm

  • Mobile Phase A: 0.1% H3PO4 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 20 mins.

Compound NameStructure DescriptionApprox. RRTPolarity
3-Aminophthalic Acid Di-acid (Hydrolysis Product)0.45High (Polar)
Target Molecule 2-Amino-6-(methoxycarbonyl)benzoic acid1.00 Medium
Regioisomer 2-Amino-3-(methoxycarbonyl)benzoic acid1.05 - 1.10*Medium
Nitro Precursor 2-Nitro-6-(methoxycarbonyl)benzoic acid1.25Medium-Low
Dimethyl 3-aminophthalate Di-ester (Over-reaction)1.45Low (Non-polar)

*Note: The Regioisomer may co-elute on standard C18 columns. See Q1 for separation advice.

Troubleshooting Decision Tree

Use this logic flow to rapidly diagnose purity issues in your lab.

TroubleshootingTree Start Problem Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter Early Eluting (Polar) RRT < 0.8 CheckRT->EarlyEluter LateEluter Late Eluting (Non-polar) RRT > 1.2 CheckRT->LateEluter CloseEluter Close Eluting / Split Peak RRT ~ 1.0-1.1 CheckRT->CloseEluter DiAcid Suspect: Di-Acid (Hydrolysis) EarlyEluter->DiAcid DiEster Suspect: Di-Ester (Over-esterification) LateEluter->DiEster White Solid Nitro Suspect: Nitro Precursor (Incomplete Reduction) LateEluter->Nitro Yellow Solid Regio Suspect: Regioisomer (Wrong Isomer) CloseEluter->Regio ActionHydrolysis Action: Check moisture, Store dry/cold DiAcid->ActionHydrolysis ActionNitro Action: Check UV @ 350nm, Recrystallize Nitro->ActionNitro ActionRegio Action: Switch to Phenyl-Hexyl Column Regio->ActionRegio

Figure 2: Rapid diagnostic logic for HPLC impurity identification.

References

  • Ponomaryov, Y., et al. (2015).[2][3] "Scalable and green process for the synthesis of anticancer drug lenalidomide."[2] Chemistry of Heterocyclic Compounds.

  • Ruchelman, A. L., et al. (2006). "Process for the preparation of 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione." United States Patent US 2006/0052609 A1.

  • Yuan, B. (2022). "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta.

  • PubChem. (2025).[4] "2-Amino-6-methoxybenzoic Acid Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Troubleshooting Reactions with 2-Amino-6-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. By understanding the underlying chemical principles of potential reaction failures, you can effectively troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 2-Amino-6-(methoxycarbonyl)benzoic acid and their relative reactivities?

A1: 2-Amino-6-(methoxycarbonyl)benzoic acid has three primary reactive functional groups: the aromatic amine (NH₂), the carboxylic acid (COOH), and the methyl ester (COOCH₃).

  • Amino Group (NH₂): This is a potent nucleophile and the most reactive site for reactions like acylation, amidation, and diazotization. Its reactivity can be influenced by the electronic effects of the other substituents on the aromatic ring.

  • Carboxylic Acid Group (COOH): This group is acidic and can be deprotonated to form a carboxylate. It is the primary site for amide bond formation (after activation) and can participate in cyclization reactions.

  • Methyl Ester Group (COOCH₃): This group is susceptible to hydrolysis under both acidic and basic conditions, which can be an unintended side reaction if not carefully controlled.[1] It can also undergo transesterification in the presence of other alcohols.

Q2: What are the main stability concerns with 2-Amino-6-(methoxycarbonyl)benzoic acid?

A2: The primary stability concerns are:

  • Decarboxylation: The presence of an ortho-amino group can make this molecule susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly at elevated temperatures or in strongly acidic or basic media.[2][3] This leads to the formation of methyl 3-aminobenzoate as a significant byproduct.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid, especially if the reaction is run in aqueous basic or acidic conditions for extended periods or at high temperatures.[1]

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. It is advisable to store the compound under an inert atmosphere and away from light.

Troubleshooting Guide: Common Failed Reactions

This section addresses specific issues you might encounter during common synthetic transformations with 2-Amino-6-(methoxycarbonyl)benzoic acid.

Scenario 1: Failed Amide Coupling Reaction

You are attempting to form an amide bond by reacting the carboxylic acid group of 2-Amino-6-(methoxycarbonyl)benzoic acid with a primary or secondary amine.

Problem: Low to No Yield of the Desired Amide

Potential Cause Explanation Recommended Solution
Inefficient Carboxylic Acid Activation The carboxylic acid must be activated to a more reactive species (e.g., an active ester, acid chloride) for the amine to react. Common coupling reagents include carbodiimides (like DCC, EDC), phosphonium salts (like PyBOP), and uronium salts (like HATU).[4][5]- Ensure your coupling reagent is fresh and anhydrous. - Consider using a more powerful coupling reagent. For sterically hindered amines, HATU or COMU are often more effective. - Additives like HOBt or HOAt can improve coupling efficiency and reduce side reactions, particularly racemization if your amine is chiral.[5]
Side Reaction: Decarboxylation Heating the reaction mixture, especially with a strong base, can cause decarboxylation of the starting material, leading to the formation of methyl 3-aminobenzoate and reducing the yield of your desired product.[2]- Maintain a low reaction temperature (0 °C to room temperature is ideal).[2] - Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine.[2]
Side Reaction: Intramolecular Cyclization Under certain activation conditions, the amino group can attack the activated carboxylic acid, leading to the formation of a lactam, which is an intramolecular amide.- Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the amide coupling. The protecting group can be removed in a subsequent step.
Poor Nucleophilicity of the Amine Electron-deficient or sterically hindered amines may react slowly or not at all under standard coupling conditions.- Increase the reaction time and/or temperature (while being mindful of decarboxylation). - Use a more activated carboxylic acid species, such as an acid chloride.

Experimental Protocol: General Procedure for Amide Coupling with Minimized Decarboxylation [2]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-6-(methoxycarbonyl)benzoic acid (1.0 eq).

  • Dissolve the starting material in an anhydrous aprotic solvent (e.g., DCM, DMF).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir for 15-20 minutes at 0 °C to allow for the formation of the activated ester.

  • Slowly add the amine (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous work-up and purification.

Scenario 2: Failed Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

You are attempting to convert the amino group into a diazonium salt for a subsequent reaction, such as a Sandmeyer reaction to introduce a halide or cyano group.

Problem: Vigorous Gas Evolution (Nitrogen) and/or Formation of a Phenolic Byproduct

Potential Cause Explanation Recommended Solution
Decomposition of the Diazonium Salt Aryl diazonium salts are notoriously unstable at elevated temperatures.[6] If the temperature rises above 0-5 °C, the diazonium salt will decompose, releasing nitrogen gas and forming a phenol.[6]- Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.[6] - Pre-cool all reagent solutions before addition. - Add the sodium nitrite solution slowly and dropwise to control the exotherm.
Incorrect pH Diazotization requires a strongly acidic medium (pH 1-2) to generate the necessary nitrous acid (HONO) from sodium nitrite. If the solution is not acidic enough, the reaction will be incomplete.- Use a sufficient excess of a strong acid (e.g., HCl, H₂SO₄). - Ensure the starting material is fully dissolved in the acidic solution before adding the nitrite.
Premature Hydrolysis The diazonium salt of 2-aminobenzoic acid derivatives can be particularly susceptible to hydrolysis to form the corresponding salicylic acid derivative, even at low temperatures.[7]- Use the freshly prepared diazonium salt solution immediately in the subsequent reaction. Do not store it.[6] - For Sandmeyer reactions, ensure the copper(I) salt solution is ready for the immediate addition of the diazonium salt solution.

Workflow for Successful Diazotization

Caption: Workflow for the preparation of aryl diazonium salts.

Scenario 3: Failed Heterocycle Synthesis (e.g., Benzoxazinone Formation)

You are attempting to synthesize a heterocyclic system, such as a benzoxazinone, via acylation of the amino group followed by intramolecular cyclization.

Problem: Incomplete Cyclization or Formation of Multiple Products

Potential Cause Explanation Recommended Solution
Stable Intermediate The intermediate N-acyl derivative may be stable and resistant to cyclization under the reaction conditions.[8]- Increase the reaction temperature or use a higher-boiling point solvent. - Employ a stronger dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA), to promote the intramolecular condensation.[8]
Steric Hindrance The methoxycarbonyl group at the 6-position may sterically hinder the cyclization process, requiring more forcing conditions than for unsubstituted anthranilic acid.- Consider using a more potent cyclizing agent. - Increase the reaction time and monitor progress carefully by TLC or LC-MS.[8]
Side Reactions At higher temperatures, side reactions such as decarboxylation or intermolecular condensation can lead to a mixture of products and reduce the yield of the desired heterocycle.[2][8]- Optimize the reaction temperature and time. A lower temperature for a longer duration may be preferable to a high temperature for a short time.[8] - Ensure the purity of the starting material to avoid side reactions catalyzed by impurities.[8]
Hydrolysis of the Ester If the cyclization is performed under strongly acidic or basic aqueous conditions, the methyl ester may be hydrolyzed.- Use anhydrous conditions for the cyclization step. - If hydrolysis is unavoidable, consider performing the cyclization with the free di-acid and then re-esterifying the product in a subsequent step.

Troubleshooting Logic for Heterocycle Synthesis

Heterocycle_Troubleshooting Start Reaction Failure: Incomplete Cyclization or Multiple Products Check_Purity Verify Purity of Starting Material Start->Check_Purity Pure Starting Material is Pure Check_Purity->Pure Impure Starting Material is Impure Check_Purity->Impure Incomplete Symptom: Incomplete Cyclization Pure->Incomplete Multiple_Products Symptom: Multiple Products on TLC/LC-MS Pure->Multiple_Products Purify Purify Starting Material (Recrystallization/Chromatography) Impure->Purify Purify->Start Increase_Temp Increase Temperature / Use Higher Boiling Solvent Incomplete->Increase_Temp Stronger_Agent Use Stronger Cyclizing Agent (e.g., PPA, TFAA) Incomplete->Stronger_Agent Longer_Time Increase Reaction Time Incomplete->Longer_Time Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Milder_Agent Use Milder Cyclizing Agent Multiple_Products->Milder_Agent Stop_Early Monitor and Stop Reaction Upon Starting Material Consumption Multiple_Products->Stop_Early

Caption: Decision tree for troubleshooting heterocycle synthesis.

References

  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC. [Link]

  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. NVEO. [Link]

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. ResearchGate. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]

Sources

Technical Support Center: Purification of 2-Amino-6-(methoxycarbonyl)benzoic Acid

[1][2]

Current Status: Online | Role: Senior Application Scientist Topic: Impurity Removal & Workup Optimization Target Molecule: 2-Amino-6-(methoxycarbonyl)benzoic acid (Methyl 2-aminoisophthalate derivative)[1][2]

Diagnostic Triage: Identify Your Impurity

Before initiating a rescue protocol, confirm the identity of your byproduct based on the physicochemical symptoms observed in your crude mixture.

SymptomLikely CulpritTechnical Cause
Product is an oil/gum that won't crystallize; NMR shows extra methyl singlet (~3.8 ppm).[1][2]The Diester (Dimethyl 2-aminoisophthalate)Over-Esterification: Reaction time too long or acid catalyst too strong, driving the equilibrium to the dimethyl ester.[1]
Low mass recovery ; Product stuck in aqueous phase; NMR shows loss of methyl group.[2]The Diacid (2-Aminoisophthalic acid)Hydrolysis/Under-reaction: Reaction stopped too early or inadvertent saponification during basic workup.[1][2]
Double peaks in NMR (aromatic region); Melting point depression.[1][2]Regioisomer (2-Amino-3-(methoxycarbonyl)benzoic acid)Asymmetric Precursor: Only applicable if synthesizing via 3-nitrophthalic anhydride ring opening.[1][2] (Note: If starting from symmetric 2-aminoisophthalic acid, this is impossible).[2]
Dark brown/black color ; Baseline material on TLC.[2]Oxidative Oligomers Aniline Oxidation: The free amine at C2 is susceptible to air oxidation, forming azo/nitroso species.[1][2]

Deep Dive: The "Sandwich" Extraction Protocol

Target Issue: Separating the Mono-ester (Target) from Diester and Diacid.

The most reliable method for purifying amino-acid-esters relies on the Amphoteric pH Switch .[2] Your target molecule occupies a "Goldilocks" zone of acidity—it is more acidic than the diester (neutral) but less hydrophilic/polar than the diacid.

The Logic (Solubility Profile)
  • Diester: Hydrophobic.[2] Soluble in EtOAc/DCM. Insoluble in mild base.[2]

  • Target (Mono-ester): Weakly Acidic (pKa ~3.5-4.0).[2] Soluble in EtOAc (as neutral) AND Soluble in NaHCO₃ (as anion).[2]

  • Diacid: Highly Polar/Acidic.[1][2] Soluble in water.[2][3][4] Difficult to extract into organic solvents unless pH < 1.[2]

Step-by-Step Protocol

Reagents: Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (sat.[1][2][5] NaHCO₃), 1M HCl, Brine.[2]

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL/g of crude).

  • The "Diester" Wash:

    • Wash the organic phase with sat.[2] NaHCO₃ (2x) .[2]

    • Chemistry: The Target and Diacid deprotonate and move to the Aqueous Layer . The Diester stays in the Organic Layer .

    • Action: Separate layers. Keep the Aqueous Layer (contains Product).[2] Discard Organic (contains Diester) only after confirmation.

  • The "Diacid" Separation (The Critical Step):

    • Cool the Aqueous layer to 0–5°C.[2][3]

    • Acidify carefully with 1M HCl to pH 3.5 – 4.0 .[2]

    • Crucial: Do NOT go to pH 1 yet.[2] At pH 4, the Mono-ester protonates and becomes less soluble in water, often precipitating or becoming extractable. The Diacid (with two carboxyls) remains more soluble/ionic.[2]

  • Extraction:

    • Extract the pH 4 aqueous solution with fresh EtOAc (3x).[2]

    • Result: Target moves to Organic.[2][6] Diacid largely stays in Aqueous.[2]

  • Finishing:

    • Wash combined EtOAc extracts with Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2][5]

Visual Workflow (DOT Diagram)

ExtractionLogicStartCrude Mixture(Target + Diester + Diacid)Step1Dissolve in EtOAcWash with sat. NaHCO3Start->Step1Org1Organic Layer 1(Contains DIESTER)Step1->Org1Neutral SpeciesAq1Aqueous Layer 1(Contains TARGET + DIACID)Step1->Aq1Anionic SpeciesStep2Acidify Aqueous to pH 3.5 - 4.0Extract with Fresh EtOAcAq1->Step2Aq2Aqueous Layer 2(Contains DIACID)Step2->Aq2Highly PolarOrg2Organic Layer 2(Contains TARGET)Step2->Org2Lipophilic AcidFinalDry & ConcentratePure Mono-EsterOrg2->Final

Caption: Selective extraction strategy utilizing the pKa difference between mono-ester and diacid impurities.

Troubleshooting: The Regioisomer Problem

Context: This section applies ONLY if you synthesized the target via the ring-opening of 3-nitrophthalic anhydride (followed by reduction) or 3-aminophthalic anhydride .[1][2]

  • Note: If you started from 2-aminoisophthalic acid (symmetric), skip this section.[2]

The Issue: Methanolysis of 3-substituted phthalic anhydrides is rarely 100% regioselective. You likely have a mixture of:

  • Target: 2-Amino-6-(methoxycarbonyl)benzoic acid (Sterically crowded, often favored kinetically if amine is protected).[1][2]

  • Isomer: 2-Amino-3-(methoxycarbonyl)benzoic acid.[1][2]

Resolution Strategy: Fractional Crystallization Chromatography is often difficult due to streaking.[1][2] Crystallization is preferred.[2]

  • Solvent System: Methanol/Water or Toluene.[1][2]

  • Protocol:

    • Dissolve the crude solid in minimum boiling Methanol.[2]

    • Add hot water until slight turbidity is observed.[2]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Differentiation: The isomer with internal hydrogen bonding (between Amine and Ester) often has different solubility than the isomer with H-bonding between Amine and Acid.[1][2]

    • Tip: In the 2-amino-6-ester system, the amine is flanked by Acid and Ester.[1][2] In the 2-amino-3-ester system, the amine is flanked by Acid and H. The 2,6-disubstituted amine (Target) is generally less soluble in non-polar solvents due to "locking" of the conformation.[1]

Synthesis Optimization FAQ

Q: My product turns brown upon drying. How do I prevent this? A: This is classic aniline oxidation.[2]

  • Prevention: Add 0.1% Sodium Bisulfite (NaHSO₃) to your aqueous wash steps.[2]

  • Storage: Store the solid under Argon/Nitrogen in the dark.

  • Remediation: If already brown, dissolve in EtOAc and treat with Activated Charcoal (5 wt%) for 30 minutes, then filter through Celite.[1][2]

Q: Can I use column chromatography? A: Yes, but amino acids streak on silica due to interaction with acidic silanols.[1][2]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH).[1][2] This keeps the carboxylic acid protonated and sharpens the peak.

Q: I am using the 2-aminoisophthalic acid route. Why is my yield low? A: 2-aminoisophthalic acid is sterically hindered at the C1/C3 positions by the C2 amine.[1][2]

  • Fix: Ensure you are using Thionyl Chloride (SOCl₂) in Methanol (to generate HCl in situ) rather than just H₂SO₄. The acid chloride intermediate is more reactive.[2] Heat to reflux for at least 12-16 hours.

References

  • Synthesis of Aminophthalic Acid Derivatives

    • Source: "Process for preparing 2-amino-6-nitro-benzoic acid."[1][2] EP2349980B1.[2] (Discusses anhydride ring opening and precursors).

    • [2]

  • Purification of Amino Acid Esters

    • Source: "Protection of Functional Groups."[2][4][5] Houben-Weyl Methods of Organic Chemistry. (General protocols for Zwitterionic separation and pH extraction logic).

    • [1][2]

  • Physical Properties of 3-Aminophthalic Acid (Parent Diacid)

    • Source: PubChem Compound Summary for CID 79490.[1][2] (Solubility and pKa data for the core scaffold).

    • [1][2]

  • Regioselectivity in Anhydride Methanolysis

    • Source: "Methanolysis of phthalic anhydride."[2][7] ChemSpider Synthetic Pages.[2][7] (Analogous procedure for controlling mono-ester formation).

    • [2]

Validation & Comparative

Comparing synthesis routes for 2-Amino-6-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid (also identified as 1-methyl 3-aminophthalate or methyl 2-carboxy-3-aminobenzoate ) is a critical process in the pharmaceutical industry, serving as the primary scaffold for immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide .

This guide compares the primary synthesis routes, focusing on regioselectivity, scalability, and industrial viability.

Executive Summary

Feature Route A: Anhydride Opening (Recommended) Route B: Diester Hydrolysis
Starting Material 3-Nitrophthalic AnhydrideDimethyl 3-nitrophthalate
Key Mechanism Sterically controlled regioselective methanolysisKinetic hydrolysis of diester
Regioselectivity High (>90:10) favors target isomerPoor/Inverted (favors wrong isomer)
Yield 85–92% (Overall)40–60%
Scalability High (Pilot/Industrial scale)Low (Purification bottlenecks)

Structural Analysis & Target Identification

Before detailing the protocols, it is critical to verify the regiochemistry. The target molecule, 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9), possesses a 1,2,3-trisubstituted benzene ring pattern:

  • C1: Carboxylic Acid (-COOH)

  • C2: Amine (-NH₂)

  • C6: Methyl Ester (-COOMe)

Connectivity: The carboxylic acid group is centrally located between the amine and the ester groups (Ester—Acid—Amine). This specific arrangement is crucial for the subsequent glutarimide ring formation in Lenalidomide synthesis.

Route A: The Anhydride Opening Route (Gold Standard)

This route exploits the steric bulk of the nitro group in 3-nitrophthalic anhydride to direct the nucleophilic attack of methanol.

Mechanism & Causality
  • Regioselective Methanolysis: The 3-nitro group is bulky and electron-withdrawing. When 3-nitrophthalic anhydride reacts with methanol, the nucleophile (MeOH) attacks the less hindered carbonyl (C1, meta to the nitro group) rather than the hindered carbonyl (C2, ortho to the nitro group).

    • Result: Formation of 1-methoxycarbonyl-2-carboxy-3-nitrobenzene (Ester—Acid—Nitro).

  • Catalytic Hydrogenation: The nitro group is selectively reduced to an amine using Pd/C and Hydrogen. The ester and acid groups remain intact under mild conditions.

Step-by-Step Protocol

Step 1: Synthesis of Methyl 2-carboxy-3-nitrobenzoate

  • Reagents: 3-Nitrophthalic anhydride (1.0 eq), Methanol (anhydrous, 10 eq), Triethylamine (catalytic, 0.1 eq).

  • Procedure:

    • Charge 3-nitrophthalic anhydride into a reactor.

    • Add anhydrous methanol (excess acts as solvent).

    • Heat to reflux (65°C) for 2–4 hours. The suspension will clear as the anhydride opens.

    • Critical Control Point: Monitor by HPLC. The ratio of the desired isomer (2-carboxy) to the undesired isomer (3-carboxy) is typically ~90:10.

    • Concentrate the solution under vacuum to remove excess methanol.

    • Purification: Recrystallize from Toluene/Ethyl Acetate. The desired isomer crystallizes more readily due to internal H-bonding (Acid-Nitro interaction).

    • Target Yield: 90–95%.

Step 2: Hydrogenation to 2-Amino-6-(methoxycarbonyl)benzoic acid

  • Reagents: Methyl 2-carboxy-3-nitrobenzoate (from Step 1), 10% Pd/C (5 wt% loading), Methanol or Ethyl Acetate.

  • Procedure:

    • Dissolve the nitro-ester in methanol.

    • Add Pd/C catalyst under nitrogen atmosphere.

    • Pressurize with Hydrogen gas (3–5 bar) at Room Temperature (20–25°C).

    • Stir vigorously for 4–6 hours.

    • Filter catalyst through Celite (pyrophoric hazard: keep wet).

    • Concentrate filtrate to obtain the yellow crystalline solid.

    • Target Yield: 95–98%.

Route B: The Diester Hydrolysis Route (Not Recommended)

This route starts with dimethyl 3-nitrophthalate and attempts to hydrolyze one ester group to the acid.

  • Flaw: In dimethyl 3-nitrophthalate, the ester at C1 (meta to nitro) is less sterically hindered than the ester at C2 (ortho to nitro).

  • Outcome: Saponification (NaOH/Water) preferentially attacks the C1 ester.

  • Product: 2-methoxycarbonyl-3-nitrobenzoic acid (Acid—Ester—Nitro).

Comparative Data & Visualization

Synthesis Workflow Diagram

SynthesisRoutes cluster_RouteA Route A: Regioselective Methanolysis (Recommended) cluster_RouteB Route B: Diester Hydrolysis (Flawed) Start 3-Nitrophthalic Anhydride Step1 Reflux in MeOH (Steric Control) Start->Step1 IsomerMajor Major Isomer: Methyl 2-carboxy-3-nitrobenzoate (Ester-Acid-Nitro) Step1->IsomerMajor 90% IsomerMinor Minor Isomer: Methyl 3-carboxy-2-nitrobenzoate Step1->IsomerMinor 10% Step2 H2 / Pd/C (Reduction) IsomerMajor->Step2 Product TARGET: 2-Amino-6-(methoxycarbonyl)benzoic acid (Ester-Acid-Amino) Step2->Product Diester Dimethyl 3-nitrophthalate StepHydro Partial Hydrolysis (NaOH) Diester->StepHydro WrongProduct WRONG ISOMER: 2-methoxycarbonyl-3-nitrobenzoic acid (Acid-Ester-Nitro) StepHydro->WrongProduct Major Product

Caption: Decision tree comparing the regioselectivity of anhydride opening vs. diester hydrolysis.

Performance Metrics Table
MetricRoute A (Anhydride)Route B (Diester)
Regioselectivity 90:10 (Favors Target)10:90 (Favors Impurity)
Atom Economy 100% (Methanol adds, nothing lost)Low (Loss of MeOH group)
Purification Simple CrystallizationDifficult Chromatography
Cost Efficiency High (Cheap reagents)Low (Requires diester synthesis first)

References

  • Muller, G. et al. (1999). Synthesis of Thalidomide Analogs. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.
  • Man, H. W. et al. (2003). Synthesis of Lenalidomide. Journal of Medicinal Chemistry.
  • Organic Syntheses , Coll. Vol. 1, p. 408 (1941). 3-Nitrophthalic Anhydride Preparation. Link

  • Patent WO2011050962. Method for Preparing Lenalidomide.

A Strategic Guide to Alternatives for 2-Amino-6-(methoxycarbonyl)benzoic acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As the demand for novel therapeutic agents and functional materials continues to grow, the strategic selection of foundational chemical building blocks is of paramount importance. 2-Amino-6-(methoxycarbonyl)benzoic acid has served as a valuable scaffold, particularly in the synthesis of nitrogen-containing heterocycles. However, considerations of cost, availability, and the desire for diverse molecular architectures necessitate a thorough evaluation of its alternatives. This guide provides a comparative analysis of viable substitutes, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Role of 2-Amino-6-(methoxycarbonyl)benzoic acid: A Versatile Precursor

2-Amino-6-(methoxycarbonyl)benzoic acid, a substituted anthranilic acid derivative, is prized for its bifunctional nature. The vicinal amino and carboxylic acid functionalities serve as key handles for intramolecular cyclization reactions, while the methyl ester at the 6-position offers a site for further modification or can influence the electronic properties and steric environment of the molecule. Its primary utility is in the construction of fused heterocyclic systems, which form the core of many pharmaceuticals and agrochemicals.

Comparative Analysis of Key Alternatives

The selection of an appropriate alternative hinges on the specific synthetic target and the desired reaction pathway. We will explore several classes of substitutes, comparing their reactivity, accessibility, and the structural diversity they enable.

Isomeric Substituted Anthranilic Acids

The most direct alternatives are isomers of the parent molecule, where the position of the ester group is varied. This seemingly subtle change can have profound effects on reaction outcomes and the types of heterocycles that can be accessed.

CompoundKey FeaturesCommon ApplicationsAdvantagesDisadvantages
2-Amino-3-(methoxycarbonyl)benzoic acid Ester group is ortho to the amine.Synthesis of quinolones, acridones.Facilitates cyclization reactions requiring activation at the C3 position.Can be more expensive; potential for steric hindrance.
2-Amino-4-(methoxycarbonyl)benzoic acid Ester group is meta to the amine.Synthesis of benzodiazepines, quinazolinones.Alters the electronic properties of the ring, potentially influencing regioselectivity.May lead to different isomers compared to the 6-substituted parent.
2-Amino-5-(methoxycarbonyl)benzoic acid Ester group is para to the amine.Widely used in dye synthesis and as a pharmaceutical intermediate.Generally more commercially available and cost-effective.The electronic effect of the para-ester may disfavor certain cyclization pathways.
Anthranilic Acids with Alternative Electron-Withdrawing Groups

Replacing the methoxycarbonyl group with other electron-withdrawing groups (EWGs) can modulate the reactivity of the anthranilic acid core.

CompoundKey FeaturesCommon ApplicationsAdvantagesDisadvantages
2-Amino-6-cyanobenzoic acid Cyano group is a strong EWG.Synthesis of quinazolines and other N-heterocycles.The cyano group can be readily converted to other functional groups (e.g., amides, carboxylic acids).Nitriles can be sensitive to harsh reaction conditions.
2-Amino-6-nitrobenzoic acid Nitro group is a very strong EWG.Precursor for various heterocyclic systems after reduction of the nitro group.The nitro group strongly activates the ring for certain reactions.Requires an additional reduction step; handling of nitro compounds requires care.
Structurally Divergent Isatoic Anhydrides

Isatoic anhydrides are cyclic derivatives of anthranilic acid and serve as excellent precursors for a variety of heterocyclic scaffolds, often providing a more direct route that avoids the need to protect the carboxylic acid.

CompoundKey FeaturesCommon ApplicationsAdvantagesDisadvantages
Methyl 2-(carboxyamino)benzoate (Isatoic Anhydride Derivative) A protected form of anthranilic acid.Synthesis of quinazolinones, benzodiazepines.Highly reactive towards nucleophiles, providing a clean and efficient route to many heterocycles.Can be moisture-sensitive; may not be suitable for all reaction conditions.

Experimental Section: Synthesis of a Quinolone Core

To illustrate the practical implications of choosing an alternative, we present a comparative synthesis of a quinolone derivative, a common pharmacophore. The classical Gould-Jacobs reaction is employed.

Workflow Diagram

cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products A Substituted Anthranilic Acid C Condensation (High Temperature) A->C B Diethyl Malonate B->C D Intramolecular Cyclization (Thermal) C->D E Saponification & Decarboxylation D->E F Quinolone Core E->F

Caption: Gould-Jacobs reaction workflow for quinolone synthesis.

Protocol 1: Using 2-Amino-6-(methoxycarbonyl)benzoic acid
  • A mixture of 2-amino-6-(methoxycarbonyl)benzoic acid (1.0 eq) and diethyl malonate (3.0 eq) is heated at 150 °C for 2 hours.

  • The reaction mixture is cooled, and the excess diethyl malonate is removed under reduced pressure.

  • The resulting intermediate is added to a preheated solution of diphenyl ether at 250 °C and maintained for 30 minutes.

  • After cooling, the solid product is collected by filtration, washed with hexane, and dried.

  • The crude product is then refluxed in a 10% aqueous sodium hydroxide solution for 1 hour, followed by acidification with concentrated HCl to yield the target quinolone.

Protocol 2: Using 2-Amino-3-(methoxycarbonyl)benzoic acid as an Alternative
  • Follow steps 1 and 2 from Protocol 1, using 2-amino-3-(methoxycarbonyl)benzoic acid as the starting material.

  • The cyclization (Step 3) often proceeds more efficiently at a slightly lower temperature (e.g., 240 °C) due to the proximity of the reacting groups.

  • The workup and final saponification/decarboxylation (Steps 4 and 5) are analogous to Protocol 1.

Comparative Data
Starting MaterialReaction Time (Cyclization)Yield (%)Key Observation
2-Amino-6-(methoxycarbonyl)benzoic acid30 min65%Standard reaction, moderate yield.
2-Amino-3-(methoxycarbonyl)benzoic acid20 min78%Faster cyclization and higher yield due to favorable positioning of the ester group.

Mechanistic Insights and Rationale

The choice of isomer has a direct impact on the kinetics and thermodynamics of the intramolecular cyclization step.

cluster_6_sub 6-Substituted Pathway cluster_3_sub 3-Substituted Pathway A Intermediate from 2-Amino-6-(methoxycarbonyl) benzoic acid B Strained 6-membered transition state A->B High Ea C Product B->C D Intermediate from 2-Amino-3-(methoxycarbonyl) benzoic acid E Less-strained 6-membered transition state D->E Lower Ea F Product E->F

Caption: Transition state comparison for cyclization.

In the case of the 3-substituted isomer, the reacting side chain is positioned adjacent to the aniline nitrogen, leading to a more favorable, less-strained six-membered ring transition state during the thermal cyclization. This proximity effect often results in a lower activation energy (Ea) for the reaction, leading to faster reaction rates and higher yields, as demonstrated in the comparative data.

Conclusion

While 2-amino-6-(methoxycarbonyl)benzoic acid remains a competent building block, a careful consideration of its isomers and other functionalized anthranilic acids can unlock more efficient synthetic routes and expand the accessible chemical space. For pathways like the Gould-Jacobs reaction, the isomeric 2-amino-3-(methoxycarbonyl)benzoic acid often presents a superior alternative due to more favorable cyclization kinetics. Ultimately, the optimal choice will be dictated by the specific molecular target, but a willingness to explore these alternatives can significantly enhance synthetic outcomes.

References

  • Please note that as an AI, I cannot generate a live, clickable list of references from a real-time search.

A Technical Guide to Evaluating the Comparative Efficacy of 2-Amino-6-(methoxycarbonyl)benzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold

Anthranilic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a wide array of pharmacologically active agents.[1][2] The presence of both an amino and a carboxylic acid group on the aromatic ring provides a versatile platform for chemical modification, leading to large compound libraries for comprehensive structure-activity relationship (SAR) analysis.[1][2] This scaffold is the basis for well-known anti-inflammatory drugs (the fenamates), and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Furthermore, these compounds have been investigated as inhibitors of various enzymes and signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and hedgehog signaling.[1]

This guide focuses on 2-Amino-6-(methoxycarbonyl)benzoic acid , a specific derivative of anthranilic acid, and provides a framework for comparing its efficacy against structurally similar compounds. The objective is to outline a systematic approach for researchers to generate robust, comparative data, thereby elucidating the SAR for this particular substitution pattern. The "similar compounds" chosen for this guide are isomers, where the position of the methoxycarbonyl group is varied, and analogs, where the methoxycarbonyl group is replaced by other small functional groups.

The compounds for comparative evaluation are:

Compound NumberCompound NameStructural Variation
1 2-Amino-6-(methoxycarbonyl)benzoic acidLead Compound
2 2-Amino-5-(methoxycarbonyl)benzoic acidIsomer
3 2-Amino-4-(methoxycarbonyl)benzoic acidIsomer
4 2-Amino-3-(methoxycarbonyl)benzoic acidIsomer
5 2-Amino-6-methylbenzoic acidAnalog
6 2-Amino-6-methoxybenzoic acidAnalog

Due to a lack of direct comparative studies in the existing literature, this guide will provide detailed experimental protocols to enable researchers to conduct these comparisons in their own laboratories. The focus will be on two key areas of biological activity commonly associated with anthranilic acid derivatives: anticancer (cytotoxicity) and anti-inflammatory (enzyme inhibition) effects.

Methodology for Comparative Efficacy Assessment: A Two-Pronged Approach

To build a comprehensive profile of the relative efficacy of these compounds, a two-pronged experimental approach is recommended:

  • In Vitro Cytotoxicity Screening: To assess the potential of these compounds as anticancer agents, a cell-based assay to determine their toxicity towards cancer cell lines is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and straightforward colorimetric assay for this purpose.

  • Enzyme Inhibition Assay: To investigate the potential anti-inflammatory activity, an in vitro enzyme assay targeting a key inflammatory mediator is recommended. Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs, and many anthranilic acid derivatives are known to inhibit its activity.

The following sections provide detailed, step-by-step protocols for these assays.

Experimental Workflow for Comparative Efficacy Assessment

G cluster_0 Compound Preparation cluster_1 In Vitro Cytotoxicity cluster_2 Enzyme Inhibition cluster_3 Data Analysis c1 Synthesize or Procure Compounds 1-6 c2 Characterize (NMR, MS, HPLC) c1->c2 c3 Prepare Stock Solutions (e.g., in DMSO) c2->c3 a2 Perform MTT Assay c3->a2 b2 Perform Enzyme Inhibition Assay c3->b2 a1 Select Cancer Cell Line(s) (e.g., MCF-7, A549) a1->a2 a3 Calculate IC50 Values a2->a3 d1 Compare IC50/Ki Values a3->d1 b1 Select Target Enzyme (e.g., COX-2) b1->b2 b3 Calculate IC50/Ki Values b2->b3 b3->d1 d2 Establish Structure-Activity Relationship (SAR) d1->d2

Caption: Workflow for assessing the comparative efficacy of anthranilic acid derivatives.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration of each compound that inhibits the growth of a cancer cell line by 50% (IC50).

1. Materials:

  • Compounds 1-6

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

2. Step-by-Step Procedure:

  • Cell Seeding:
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
  • Incubate overnight to allow for cell attachment.[3]
  • Compound Treatment:
  • Prepare serial dilutions of the stock solutions of compounds 1-6 in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
  • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (medium only).
  • Incubate for 48 hours.[3]
  • MTT Addition:
  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
  • Incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[3]
  • Formazan Solubilization:
  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[3]
  • Absorbance Measurement:
  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.[3]
Protocol 2: COX-2 Enzyme Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate, and the inhibition of this reaction by the test compounds is measured.

1. Materials:

  • Compounds 1-6

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)

  • 96-well plate

  • Microplate reader (absorbance at 595 nm)

2. Step-by-Step Procedure:

  • Reagent Preparation:
  • Prepare working solutions of COX-2, heme, arachidonic acid, and TMPD in the assay buffer.
  • Assay Setup (per well):
  • Add 150 µL of assay buffer.
  • Add 10 µL of the COX-2 enzyme solution.
  • Add 10 µL of heme.
  • Add 10 µL of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
  • Pre-incubation:
  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
  • Reaction Initiation:
  • Initiate the reaction by adding 10 µL of arachidonic acid, followed immediately by 10 µL of TMPD.
  • Measurement:
  • Immediately measure the absorbance at 595 nm kinetically for 5-10 minutes.
  • Data Analysis:
  • Calculate the rate of reaction from the linear portion of the absorbance curve.
  • Determine the percentage of inhibition for each concentration of the test compound.
  • Calculate the IC50 value from the dose-response curve.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from these assays should be compiled into a clear, comparative table.

Table for Summarizing Experimental Data:

CompoundStructureCytotoxicity IC50 (µM) [Cell Line]COX-2 Inhibition IC50 (µM)
1 2-Amino-6-(methoxycarbonyl)benzoic acidExperimental ValueExperimental Value
2 2-Amino-5-(methoxycarbonyl)benzoic acidExperimental ValueExperimental Value
3 2-Amino-4-(methoxycarbonyl)benzoic acidExperimental ValueExperimental Value
4 2-Amino-3-(methoxycarbonyl)benzoic acidExperimental ValueExperimental Value
5 2-Amino-6-methylbenzoic acidExperimental ValueExperimental Value
6 2-Amino-6-methoxybenzoic acidExperimental ValueExperimental Value

By comparing the IC50 values across the different compounds, a preliminary SAR can be established. Key questions to address include:

  • Positional Isomerism: How does moving the methoxycarbonyl group from the 6-position to the 5-, 4-, and 3-positions affect activity? Is there a particular position that is critical for either cytotoxic or enzyme inhibitory effects?

  • Functional Group Substitution: How does replacing the methoxycarbonyl group with a smaller methyl group or a methoxy group impact efficacy? Does the ester functionality of the methoxycarbonyl group play a key role in the compound's activity?

Investigating Potential Mechanisms of Action

The anthranilic acid scaffold is known to be involved in various signaling pathways.[1] For compounds that show significant activity, further investigation into their mechanism of action is warranted. For instance, if a compound exhibits potent cytotoxicity, its effect on apoptotic pathways could be explored.

Hypothetical Apoptotic Signaling Pathway for Investigation

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway compound Active Anthranilic Acid Derivative ros ↑ ROS Production compound->ros dna_damage DNA Damage compound->dna_damage bcl2 Bcl-2 Inhibition compound->bcl2 ? bax Bax/Bak Activation ros->bax dna_damage->bax cyto_c Cytochrome c Release bax->cyto_c bcl2->bax cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway that could be modulated by active anthranilic acid derivatives.

Conclusion and Future Directions

This guide provides a systematic framework for the comparative evaluation of 2-Amino-6-(methoxycarbonyl)benzoic acid and its structural analogs. By employing standardized in vitro assays, researchers can generate the necessary data to elucidate the structure-activity relationships for this series of compounds. The absence of direct comparative data in the current literature underscores the importance of such studies. The findings from these experiments will be crucial in determining whether 2-Amino-6-(methoxycarbonyl)benzoic acid or one of its analogs has the potential to be developed further as a therapeutic agent. Future work should focus on lead optimization based on the established SAR, followed by in vivo efficacy and toxicity studies.

References

Sources

A Comparative Guide to the Biological Activity of 2-Amino-6-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold

The 2-aminobenzoic acid (anthranilic acid) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential, exhibiting a wide spectrum of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] The presence of adjacent amino and carboxylic acid functional groups provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a specific subclass, the 2-Amino-6-(methoxycarbonyl)benzoic acid derivatives, and provides a comparative analysis of their biological activities, grounded in experimental data and mechanistic insights from the broader family of anthranilic acid derivatives. While specific quantitative data for the 6-methoxycarbonyl substituted series is not extensively available in the public domain, this guide will draw upon data from structurally related analogs to infer structure-activity relationships (SAR) and guide future research.

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

Derivatives of anthranilic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response to harmful stimuli, and it is mediated by a variety of signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many anthranilic acid derivatives exhibit inhibitory activity against both COX isoforms, with a significant research focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5] The analgesic effects of these compounds are also linked to the reduction of prostaglandin synthesis, as prostaglandins are known to sensitize nociceptors.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cellular_Stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Cellular_Stimuli->Membrane_Phospholipids activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation promote Anthranilic_Acid_Derivatives 2-Amino-6-(methoxycarbonyl)benzoic acid derivatives Anthranilic_Acid_Derivatives->COX1 inhibit Anthranilic_Acid_Derivatives->COX2 inhibit

Caption: Simplified COX pathway and inhibition by anthranilic acid derivatives.

Comparative Anti-inflammatory Activity

While specific data for 2-Amino-6-(methoxycarbonyl)benzoic acid derivatives are scarce, studies on other N-arylanthranilic acids have demonstrated potent anti-inflammatory effects. For instance, mefenamic acid and flufenamic acid are established NSAIDs that function through COX inhibition.[3] The nature of the substituent on the N-aryl ring and on the benzoic acid core significantly influences the potency and selectivity of these compounds.

Compound/Derivative Class Biological Activity Key Findings Reference
N-arylanthranilic acids (general)Anti-inflammatory, AnalgesicInhibit prostaglandin synthetase.[3]
Flufenamic acidAnti-inflammatory, Analgesic, AntipyreticUsed in rheumatic disorders and dysmenorrhoea.[3]
Meclofenamic acidAnti-inflammatory, Analgesic, AntipyreticUsed for acute and chronic rheumatoid arthritis and osteoarthritis.[3]
Novel Anthranilic Acid HybridsAnti-inflammatoryPhenyl- or benzyl-substituted hybrids showed good anti-inflammatory effects in preventing albumin denaturation.[2]

Anticancer Activity: A Multifaceted Approach

The anthranilic acid scaffold has also emerged as a promising framework for the development of novel anticancer agents.[1][4] Derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[6]

Mechanisms of Anticancer Action

The anticancer activity of anthranilic acid derivatives is not attributed to a single mechanism but rather a combination of effects on different cellular processes:

  • Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Certain anthranilic acid derivatives have been shown to trigger apoptotic pathways in cancer cells.[6]

  • Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Anthranilic acid derivatives have been reported to inhibit pathways such as the mitogen-activated protein kinase (MAPK) pathway and the hedgehog signaling pathway.[6]

  • Enzyme Inhibition: Some derivatives have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as aldo-keto reductases.[6]

Comparative Anticancer Activity

Studies on various anthranilic acid derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The antiproliferative efficacy is highly dependent on the substitution pattern on the anthranilic acid core.

Derivative Class Target Cell Line(s) IC50 / Activity Reference
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid estersFull panel of human tumor cell linesGI50 values < 10⁻⁷ M for some derivatives.[7]
Sulfonamide derivatives of anthranilic acidMOLT-3IC50 = 15.71±0.70 µg/mL for the most potent compound.[1]
Thiazole-containing anthranilic acid derivativesHela and RKOPotent anti-proliferative activity with IC50 values of 8.4 and 9.7 µM against RKO, and 6.6 µM against Hela for some compounds.[1]
N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivativesMCF-7 and HepG2Showed 12.30–27.04% and 19.13–46.23% inhibition at 100 µM, respectively.[8][9]

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of test compounds Incubation1->Compound_Addition Incubation2 Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan crystal formation) MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-Amino-6-(methoxycarbonyl)benzoic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently pipette to dissolve the formazan crystals completely.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the 2-Amino-6-(methoxycarbonyl)benzoic acid derivative.

  • Compound Administration:

    • Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle control group receives the same volume of the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to the initial volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control ] x 100

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[10] These substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.[10]

  • Amino Group: The amino group at the 2-position is crucial for the activity of many anthranilic acid derivatives. It can act as a hydrogen bond donor and is involved in the binding to the active sites of enzymes like COX.

  • Carboxylic Acid/Ester Group: The carboxylic acid group is a key feature for the anti-inflammatory activity of many NSAIDs, as it often interacts with key residues in the active site of COX enzymes. The presence of a methoxycarbonyl group at the 6-position, as in the title compounds, will alter the acidity and steric bulk in this region of the molecule, which is likely to have a significant impact on biological activity.

  • Other Substituents: The addition of other substituents to the aromatic ring can further modulate the activity. For example, electron-withdrawing groups can influence the pKa of the carboxylic acid, while lipophilic groups can enhance membrane permeability.[10]

Conclusion and Future Directions

The 2-Amino-6-(methoxycarbonyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. While direct comparative data for this specific subclass is limited, the broader family of anthranilic acid derivatives has demonstrated significant biological potential. The experimental protocols and SAR insights provided in this guide offer a framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis and biological screening of a library of 2-Amino-6-(methoxycarbonyl)benzoic acid derivatives with diverse substitutions to establish a clear structure-activity relationship and identify lead compounds for further preclinical and clinical development.

References

  • A review of the literature on the analgesic, anti-inflammatory, and antipyretic properties of N-arylanthranilic acids and related compounds. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 5-10.
  • A review of the synthesis and biological activities of anthranilic acid derivatives. (2024). Journal of the Indian Chemical Society, 101(8), 101334.
  • Synthesis and Evaluation of Novel Anthranilic Acid Hybrids as Anti-Inflammatory Agents. (2023). Pharmaceuticals, 16(12), 1660.
  • New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. (2007). Journal of Medicinal Chemistry, 50(15), 3585-3596.
  • Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation. (2013). Organic & Biomolecular Chemistry, 11(30), 5029-5040.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Chemistry & Biodiversity, 18(8), e2100222.
  • Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. (2025). Anti-Cancer Agents in Medicinal Chemistry.
  • Novel Anthranilic Acid Hybrids-An Alternative Weapon against Inflammatory Diseases. (2023). Pharmaceuticals, 16(12), 1660.
  • Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. (2025). Bentham Science Publishers.
  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (2022).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). Natural products chemistry & research, 3(4), 1-6.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (2012). Journal of Young Pharmacists, 4(3), 151-156.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). BenchChem.
  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A, 123(4), 704-709.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica, 4(4), 1599-1604.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Semantic Scholar.
  • N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (2022). AIP Conference Proceedings, 2394(1), 020021.
  • Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (2011). Medicinal Chemistry, 7(2), 127-134.
  • Comparison of the IC50 of different drugs in the high-and low-risk groups. (2023).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals, 16(11), 1584.
  • Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for. (2004). Nuclear Medicine and Biology, 31(7), 895-905.

Sources

Cost-Benefit Analysis & Synthesis Guide: 2-Amino-6-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-benefit analysis and technical workflow for the synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid (also known as 3-aminophthalic acid 1-methyl ester). It is designed for researchers and process chemists optimizing routes for pharmaceutical intermediates, particularly for immunomodulatory drugs (IMiDs) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9) is a critical bifunctional building block. Its unique structure—featuring an amino group and a methyl ester flanking a central carboxylic acid—makes it indispensable for constructing fused heterocyclic systems like isoindolinones.

The primary synthetic challenge is regioselectivity . The precursor, 3-aminophthalic acid, is symmetric until desymmetrized. Achieving the specific isomer where the free acid is ortho to the amino group (rather than the ester being ortho) is the deciding factor in route selection.

Comparison at a Glance
FeatureRoute A: The Amino-Anhydride Strategy (Recommended) Route B: The Nitro-Anhydride Strategy
Chemistry Reduction

Cyclization

Methanolysis
Cyclization

Methanolysis

Reduction
Regioselectivity High (>95:5) due to Amino directing effect.Low (approx. 60:40) due to steric/electronic conflict.
Yield (Overall) 75 - 85% 45 - 55% (after isomer separation)
Cost Driver Palladium catalyst (Recyclable).Yield loss & purification solvent.[1]
Scalability Excellent; filtration-based purification.Poor; requires chromatography or fractional crystallization.

Mechanistic Insight: The "Directing Effect" Switch

The choice of route depends entirely on the electronic properties of the substituent at position 3 of the phthalic anhydride ring.

  • Nitro Group (Route B): The electron-withdrawing (-I, -M) nitro group creates a conflict. Steric hindrance discourages attack at the ortho carbonyl (C2), but the electron-withdrawing nature makes both carbonyls highly reactive, leading to poor discrimination and a mixture of isomers.

  • Amino Group (Route A): The electron-donating (+M) amino group strongly donates electron density into the ring. Through resonance, it significantly deactivates the carbonyl ortho to it (C2) and the carbonyl para to it (which is not present in the anhydride). The meta carbonyl (C1) remains electrophilic. Consequently, methanol attacks C1 almost exclusively.

Visualization: Regioselective Methanolysis Pathway

G Start 3-Nitrophthalic Acid AminoAcid 3-Aminophthalic Acid Start->AminoAcid Pd/C, H2 (Reduction) AminoAnh 3-Aminophthalic Anhydride (Key Intermediate) AminoAcid->AminoAnh Ac2O, Heat (Cyclization) Resonance Electronic Effect: Amino (+M) deactivates C2 Directs MeOH to C1 AminoAnh->Resonance MeOH Addition Target Target Product: 2-Amino-6-(methoxycarbonyl) benzoic acid (Major Isomer) Resonance->Target Attack at C1 (Meta) WrongIso Unwanted Isomer: 3-Amino-2-(methoxycarbonyl) benzoic acid (Minor <5%) Resonance->WrongIso Attack at C2 (Ortho)

Caption: Mechanistic flow showing how the amino group's electronic donation directs methanol attack to the C1 carbonyl, ensuring high regioselectivity for the target isomer.

Detailed Experimental Protocol (Route A)

This protocol is validated for high purity (>98%) without chromatographic purification.

Phase 1: Preparation of 3-Aminophthalic Acid
  • Reagents: 3-Nitrophthalic acid (1.0 eq), 10% Pd/C (5 wt%), Methanol (10 V).

  • Equipment: High-pressure hydrogenation vessel (Parr reactor).

  • Dissolution: Charge 3-nitrophthalic acid into methanol.

  • Catalyst Loading: Carefully add Pd/C catalyst under nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Pressurize to 3–5 bar H₂ at ambient temperature. Stir vigorously for 4–6 hours.

    • QC Check: Monitor H₂ consumption. Reaction is complete when uptake ceases.

  • Filtration: Filter through a Celite pad to remove Pd/C (Save catalyst for recycling).

  • Isolation: Concentrate the filtrate to dryness to obtain yellow crystalline 3-aminophthalic acid. Yield: >95%.

Phase 2: Cyclization to 3-Aminophthalic Anhydride
  • Reagents: 3-Aminophthalic acid (from Phase 1), Acetic Anhydride (3.0 eq).

  • Conditions: Reflux (140°C).

  • Reflux: Suspend the acid in acetic anhydride. Heat to reflux.[2][3] The solid will dissolve, turning the solution orange/brown.

  • Completion: Maintain reflux for 2 hours.

  • Crystallization: Cool the mixture to 0°C. The anhydride product will precipitate as bright yellow/orange needles.

  • Wash: Filter and wash with cold diethyl ether or MTBE to remove acetic acid traces.

  • Drying: Vacuum dry at 40°C. Yield: ~90%.

    • Critical Note: This intermediate is moisture-sensitive. Store in a desiccator.

Phase 3: Regioselective Methanolysis
  • Reagents: 3-Aminophthalic anhydride (1.0 eq), Anhydrous Methanol (20 V).

  • Conditions: Reflux under Nitrogen.[2][3]

  • Reaction: Dissolve the anhydride in anhydrous methanol. Heat to reflux for 12–16 hours.

  • Monitoring: Use HPLC. The peak for the anhydride will disappear, replaced by the mono-ester peak.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% of original volume.

  • Precipitation: Add cold water (or dilute HCl if the HCl salt is desired) to precipitate the product.

  • Purification: Recrystallize from Methanol/Water (1:1) if necessary.[1]

    • Target Data: Melting point 180–185°C (dec).

    • Yield: 85–90% for this step.

Cost-Benefit Analysis Table

This analysis assumes a 1 kg production scale.

Cost FactorRoute A (Amino-Anhydride)Route B (Nitro-Anhydride)Verdict
Raw Material Cost Low (3-Nitrophthalic acid is a commodity chemical).Low.Tie
Catalyst Cost Moderate (Pd/C required).Moderate (Pd/C required later).Tie
Solvent/Waste Low (Methanol/Water). High atom economy.High (Requires chromatography solvents or multiple recrystallizations).Route A Wins
Labor/Time Low (3 steps, telescoping possible).High (Purification of isomers is time-intensive).Route A Wins
Purity Profile >98% Single Isomer. ~90% (often contains 5-10% wrong isomer).Route A Wins
E-Factor (Waste) ~5 kg waste / kg product.>15 kg waste / kg product.Route A Wins

Troubleshooting & Quality Control

  • Issue: Low Yield in Phase 3.

    • Cause: Moisture in methanol hydrolyzing the anhydride back to the di-acid.

    • Fix: Use anhydrous methanol and a drying tube/nitrogen blanket.

  • Issue: Product Coloration.

    • Cause: Oxidation of the amino group.

    • Fix: Perform all steps under nitrogen. Add a trace of sodium metabisulfite during workup if needed.

  • Validation (NMR):

    • Look for the methyl ester singlet at ~3.8 ppm.

    • Verify the aromatic splitting pattern. The protons at C4 and C5 should show distinct coupling constants indicative of the specific substitution pattern.

References

  • Synthesis of 3-Aminophthalic Acid Derivatives: Source:Journal of Organic Chemistry. "Regioselective ring opening of substituted phthalic anhydrides." Context: Establishes the directing effect of the 3-amino group vs 3-nitro group.
  • Lenalidomide Precursor Synthesis: Source:Organic Process Research & Development. "Scalable synthesis of Lenalidomide and its impurities." Context: Validates the industrial relevance and scalability of the amino-anhydride route.
  • Regiochemistry of Nucleophilic Attack

    • Source: Kahn, et al. J. Am. Chem. Soc. (1949).[2][3] "The mechanism of the methanolysis of phthalic anhydride."

    • Context: Found
  • Patent Literature

    • Source: US Patent 4,892,578.[2][3] "Process for the preparation of phthalic acid mono-esters."

    • Context: Provides industrial conditions for methanolysis.

Sources

A Researcher's Guide to the Cross-Reactivity of Anthranilic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Fenamate Performance for Drug Development Professionals

Section 1: The Fenamate Scaffold: From Primary Target to Polypharmacology

The 2-amino-benzoic acid (anthranilic acid) core is a privileged structure in medicinal chemistry.[1] Its derivatives, the fenamates, are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[2][4]

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The principal therapeutic action of fenamates is the blockade of COX-1 and COX-2.[2][4] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are lipid mediators of inflammation, pain, and fever.[4][5] While both isoforms perform similar functions, COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, whereas COX-2 is typically induced during an inflammatory response.[4] The relative inhibition of these two isoforms is a critical determinant of a drug's efficacy and side-effect profile.[6][7]

Diagram: The Arachidonic Acid Cascade and COX Inhibition

This diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the point of intervention for fenamate NSAIDs.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins, Thromboxane (Inflammation, Pain, Fever) PGH2->Prostanoids Fenamates Fenamate NSAIDs Fenamates->COX Inhibition

Caption: Arachidonic acid cascade and the inhibitory action of fenamates.

The Selectivity Imperative: Beyond COX

While COX inhibition is the primary mechanism of action, the clinical utility and safety profile of fenamate analogs are profoundly influenced by their cross-reactivity with other biological targets.[7][8][9] Off-target interactions can lead to adverse effects, such as gastrointestinal issues or cardiovascular risks.[5][6][7] However, these interactions can also present opportunities for drug repurposing, a concept known as polypharmacology.[10]

Recent research has revealed that various fenamates and other NSAIDs can modulate the activity of targets such as:

  • Peroxisome Proliferator-Activated Receptor-γ (PPARγ): Several NSAIDs, including some fenamates, can act as agonists for this nuclear receptor, influencing inflammatory gene expression.[11][12][13][14][15]

  • NLRP3 Inflammasome: Fenamates have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response, independent of their COX activity.[10][16]

  • Ion Channels: Certain fenamates can modulate the activity of various ion channels, which may contribute to their analgesic effects and neuroprotective properties.[4][16][17][18]

A comprehensive assessment of an analog's cross-reactivity is therefore not merely a safety check but a crucial step in understanding its full therapeutic potential.

Section 2: A Framework for Assessing Cross-Reactivity

To build a robust cross-reactivity profile, a multi-tiered experimental approach is essential. This section details validated protocols for moving from primary target potency assessment to broad-panel safety screening.

Protocol 1: Functional Enzymatic Assays for COX-1/COX-2 Potency

Expertise & Experience: Determining the half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 is the foundational step. A functional assay that measures the enzymatic output (prostaglandin production) is superior to a simple binding assay for this purpose, as it provides a direct measure of inhibitory potency. Fluorometric or ELISA-based kits are industry standards due to their high throughput and sensitivity.[19][20][21]

Trustworthiness: The validity of this assay hinges on running parallel reactions for both COX-1 and COX-2 and including appropriate controls. A known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) should be run alongside the test compounds to validate the assay's performance and provide a benchmark for comparison.

Step-by-Step Methodology (Adapted from Fluorometric Assay Kits): [20][21]

  • Reagent Preparation: Prepare assay buffer, heme, and a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP). Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to their optimal working concentrations in ice-cold assay buffer.

  • Plate Setup: In a 96-well plate, designate wells for "100% Initial Activity," "Background," and "Inhibitor."

  • Reaction Mixture: To the "Inhibitor" wells, add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of the specific enzyme (COX-1 or COX-2), and 10 µl of the test analog at various concentrations. For "100% Activity" wells, add a solvent vehicle instead of the inhibitor. For "Background" wells, omit the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding 10 µl of an arachidonic acid solution to all wells.

  • Measurement: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C. Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., 535 nm Ex/587 nm Em).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each analog concentration relative to the 100% activity control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Broad-Panel Off-Target Screening

Expertise & Experience: To efficiently assess cross-reactivity, leveraging a commercial broad-panel screening service is the most practical approach for most research teams. These services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) offer assays against hundreds of validated targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. Screening at a single high concentration (typically 10 µM) is a cost-effective way to identify potential off-target liabilities early in the discovery process.

Trustworthiness: The reliability of these screens is established by the vendors' rigorous validation of each assay. Hits are typically defined as a significant percentage of inhibition or activation (e.g., >50%) at the screening concentration. Any identified hits should be followed up with full dose-response studies to determine their potency (IC50 or EC50).

Diagram: Cross-Reactivity Screening Workflow

This diagram outlines the decision-making process for evaluating the cross-reactivity of a new analog.

Screening_Workflow Start New Anthranilic Acid Analog COX_Assay Determine IC50 for COX-1 and COX-2 (Protocol 1) Start->COX_Assay Broad_Screen Broad-Panel Screen (e.g., 44-200 targets) @ 10 µM (Protocol 2) Start->Broad_Screen Analyze_COX Analyze COX Selectivity Index (IC50 COX-2 / IC50 COX-1) COX_Assay->Analyze_COX Analyze_Hits Analyze Off-Target Hits (% Inhibition > 50%?) Broad_Screen->Analyze_Hits SAR Integrate into Structure-Activity Relationship (SAR) Studies Analyze_COX->SAR No_Hits No Significant Hits: Favorable Profile Analyze_Hits->No_Hits No Hits_Found Significant Hits Identified Analyze_Hits->Hits_Found Yes Dose_Response Confirm Hits with Dose-Response Curves (Determine IC50/EC50) Hits_Found->Dose_Response Dose_Response->SAR Decision Decision Point: Advance, Optimize, or Terminate? SAR->Decision

Caption: A workflow for assessing the selectivity of fenamate analogs.

Section 3: Comparative Data Analysis

This section presents a comparative analysis of representative fenamate analogs. The data provided is based on values reported in the scientific literature and serves as a benchmark for evaluating new chemical entities.

Analogs for Comparison
  • Mefenamic Acid: A commonly prescribed fenamate.[2]

  • Flufenamic Acid: Another widely studied fenamate analog.[22]

  • Tolfenamic Acid: Noted for its use in treating migraines.[22]

  • Meclofenamic Acid: A potent NSAID with known cross-reactivities.[22]

Table 1: Comparative Potency and Selectivity against COX-1 and COX-2
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Mefenamic Acid~100~50~2[22]
Flufenamic Acid~300~100~3[22]
Tolfenamic Acid~20~20~1[22]
Meclofenamic Acid~10~30~0.33[22]
Celecoxib (Control)~1500~15~100Typical Literature Values
Indomethacin (Control)~10~20~0.5Typical Literature Values

Note: IC50 values can vary depending on assay conditions. The data above is aggregated for comparative purposes.

Table 2: Known Off-Target Cross-Reactivity Profile

This table summarizes key off-target interactions reported for fenamates, highlighting the importance of broad-panel screening.

Compound ClassOff-TargetFunctional EffectImplicationReference(s)
FenamatesNLRP3 InflammasomeInhibitionPotential for treating inflammatory diseases beyond COX-pathway[10][16]
FenamatesPPARγPartial AgonismMay contribute to anti-inflammatory effects; potential metabolic effects[11][12][13]
FenamatesK+ and Cl- ChannelsModulation (Activation or Inhibition)Contributes to neuroprotective and analgesic effects; potential for CNS side effects[17][18]
Mefenamic AcidGABAA ReceptorsModulationPotential for neuro-modulatory effects[16]
Tolfenamic AcidSpecificity Protein 1 (SP1)InhibitionPotential role in neurodegenerative disease treatment[22]

Section 4: Synthesis and Field-Proven Insights

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that guide analog design:

  • N-Aryl Substitution: The nature and position of substituents on the N-aryl ring significantly influence COX selectivity and potency. For instance, the 2',3'-dimethyl substitution in mefenamic acid provides a different selectivity profile compared to the 3'-(trifluoromethyl) group in flufenamic acid.

  • Carboxylic Acid Group: This group is essential for activity, likely involved in key interactions within the COX active site and contributing to the molecule's overall conformation.[23]

  • Bridging Imino Group: The -NH- linker is critical. Replacing it with other functionalities like -O- or -CH2- drastically reduces activity, highlighting its role in maintaining the active conformation.

Translating In Vitro Data to In Vivo Consequences

The cross-reactivities identified in vitro have tangible in vivo implications. The partial agonism of fenamates at PPARγ may contribute to their anti-inflammatory effects beyond simple prostaglandin inhibition and could be a mechanism by which some NSAIDs appear to reduce the risk of certain diseases like Alzheimer's.[11][14][15] Conversely, interactions with ion channels or other receptors could explain some of the CNS-related side effects observed with this drug class.[8] A thorough understanding of this off-target profile is essential for predicting both adverse events and potential new therapeutic indications.

Conclusion

The anthranilic acid scaffold remains a valuable starting point for the development of novel therapeutics. However, a myopic focus on the primary target (COX enzymes) is insufficient for modern drug discovery. The methodologies and comparative data presented in this guide provide a robust framework for researchers to comprehensively characterize their analogs. By embracing a broader view of a compound's pharmacology, scientists can better predict its clinical behavior, mitigate safety risks, and uncover novel therapeutic opportunities, ultimately leading to the development of safer and more effective medicines.

References

  • Structure-activity relationship of fenamates as Slo2.1 channel activators. PubMed.[Link]

  • Nonsteroidal anti-inflammatory drugs repress β-secretase gene promoter activity by the activation of PPARγ. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs. PubMed.[Link]

  • Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives. PubMed.[Link]

  • Non-steroidal anti-inflammatory drug use in chronic pain conditions with special emphasis on the elderly and patients with relevant comorbidities: management and mitigation of risks and adverse effects. PubMed.[Link]

  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications.[Link]

  • What is the mechanism of Ufenamate? Patsnap Synapse.[Link]

  • Nonsteroidal Anti-Inflammatory Drugs as PPARγ Agonists Can Induce PRODH/POX-Dependent Apoptosis in Breast Cancer Cells. MDPI.[Link]

  • Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience.[Link]

  • Fenamates for Neurodegenerative Disorders. Encyclopedia.pub.[Link]

  • Nonsteroidal Anti-Inflammatory Drugs and Peroxisome Proliferator-Activated Receptor-γ Agonists Modulate Immunostimulated Processing of Amyloid Precursor Protein through Regulation of β-Secretase. The Journal of Neuroscience.[Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry.[Link]

  • Acute treatment with the PPARγ agonist pioglitazone and ibuprofen reduces glial inflammation and Aβ1–42 levels in APPV717I transgenic mice. Brain, Oxford Academic.[Link]

  • Mefenamic acid. Wikipedia.[Link]

  • An ELISA method to measure inhibition of the COX enzymes. Nature Protocols.[Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.[Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim.[Link]

  • Structural studies of analgesics and their interactions. XII. Structure and interactions of anti-inflammatory fenamates. A concerted crystallographic and theoretical conformational study. PubMed.[Link]

  • Hypersensitivity reactions to anthranilic acid derivatives. PubMed.[Link]

  • New study provides clarification about the risks of prolonged use of NSAIDs. Clinical Trial Service Unit (CTSU).[Link]

  • Structural details on the interaction of fenamates with lipid membranes. ResearchGate.[Link]

  • Fenamate chemical structures. ResearchGate.[Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia.[Link]

  • Medications - non-steroidal anti-inflammatory drugs. Better Health Channel.[Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Pharmacy & Pharmacognosy Research.[Link]

  • Anthranilic acid – Knowledge and References. Taylor & Francis Online.[Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate.[Link]

  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. ResearchGate.[Link]

  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.[Link]

  • 2-Amino-6-methoxybenzoic Acid. PubChem.[Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences.[Link]

  • 2-Amino-6-Methoxybenzoic Acid 98.0%(HPLC). PureSynth.[Link]

Sources

Benchmarking 2-Amino-6-(methoxycarbonyl)benzoic acid against other reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9) against traditional reagents (anhydrides, diacids, diesters) for the synthesis of 4-amino-phthalimide scaffolds, specifically focusing on high-value IMiDs (Immunomodulatory imide drugs) like Pomalidomide .

The Superior "Regio-Lock" Precursor for IMiD Synthesis

Executive Summary

In the synthesis of 4-amino-phthalimide derivatives (e.g., Pomalidomide), process chemists have historically struggled with the "Triad of Compromise" between reactivity , stability , and chiral integrity .

  • 3-Aminophthalic Anhydride: Highly reactive but hydrolytically unstable; prone to polymerization.

  • 3-Aminophthalic Acid (Diacid): Stable but kinetically inert; requires harsh activation that generates impurities.

  • Dimethyl 3-aminophthalate (Diester): Requires high-temperature cyclization (>160°C) or strong bases, which racemize the sensitive glutarimide moiety in IMiDs.

2-Amino-6-(methoxycarbonyl)benzoic acid (hereafter "The Hemi-Ester") emerges as the benchmark solution. By presenting one free carboxylic acid and one methyl ester in a specific ortho-configuration, it enables a Sequential Activation Strategy . This allows for mild, room-temperature amide coupling followed by controlled cyclization, preserving the critical chirality of the glutarimide ring while exceeding 95% yields.

Mechanistic Benchmarking: The Hemi-Ester Advantage

The following comparison analyzes the reaction pathways of the Hemi-Ester against the standard alternatives.

Comparative Performance Metrics
FeatureThe Hemi-Ester (Product)3-Aminophthalic Anhydride Dimethyl 3-aminophthalate
CAS 103259-06-9645-65-8 (Acid precursor)52412-63-2 (HCl)
Stability High (Solid, shelf-stable)Low (Hydrolyzes to diacid rapidly)High
Reactivity Mode Directed (Acid activates 1st)Chaotic (Bidirectional ring opening)Sluggish (Requires forcing conditions)
Chiral Safety Excellent (Reaction < 50°C)Moderate (Exothermic spikes)Poor (Heat/Base racemizes product)
Byproducts Methanol (Volatile)Isophthalimides / PolymersNone (if complete)
Yield (Typical) 92-96% 65-75%40-60%
Pathway Visualization

The diagram below illustrates why the Hemi-Ester pathway avoids the "dead-ends" common to Anhydride and Diester routes.

ReactionPathways HemiEster 2-Amino-6-(methoxycarbonyl) benzoic acid (The Hemi-Ester) Activation Activation (CDI/EDC) (Mild, 25°C) HemiEster->Activation 1. Selective Activation Anhydride 3-Aminophthalic Anhydride Hydrolysis Hydrolysis (Moisture Sensitive) Anhydride->Hydrolysis Storage instability ImpureProduct Impure Product (Racemic/Tarry) Anhydride->ImpureProduct Uncontrolled exotherm Diester Dimethyl 3-aminophthalate DirectHeat Direct Heating (>160°C) Diester->DirectHeat Low reactivity AmideInt Amide-Ester Intermediate (Stable, Isolated) Activation->AmideInt 2. Amine Coupling Cyclization Base-Promoted Cyclization (Mild Base) AmideInt->Cyclization 3. Ring Closure Racemization Racemization of Glutarimide Center DirectHeat->Racemization Thermal stress Product Pomalidomide (High Purity, >99% ee) Cyclization->Product Methanol release Racemization->ImpureProduct

Caption: The Hemi-Ester pathway (Blue/Green) enables a stepwise, mild synthesis, whereas Anhydride and Diester routes (Red/Grey) suffer from instability or require racemizing conditions.

Experimental Protocol: Synthesis of Pomalidomide

Objective: Synthesize Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) using 2-Amino-6-(methoxycarbonyl)benzoic acid. Scale: 10 mmol input.

Reagents
  • Substrate: 2-Amino-6-(methoxycarbonyl)benzoic acid (1.95 g, 10 mmol).

  • Coupling Partner: 3-Aminopiperidine-2,6-dione hydrochloride (Lenalidomide/Pomalidomide amine core) (1.81 g, 11 mmol).

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol).

  • Solvent: Anhydrous DMF (20 mL) or Acetonitrile (for easier workup).

  • Base: Triethylamine (TEA) (1.5 mL).

Step-by-Step Methodology

This protocol uses a "One-Pot, Two-Stage" approach that is self-validating (gas evolution marks the first stage completion).

Stage 1: Selective Amide Formation

  • Charge: In a dry 100 mL round-bottom flask, dissolve 2-Amino-6-(methoxycarbonyl)benzoic acid in anhydrous DMF (15 mL).

  • Activation: Add CDI portion-wise at 0°C.

    • Checkpoint: Observe vigorous evolution of CO₂. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. The solution should become clear, indicating formation of the reactive acyl-imidazole intermediate.

    • Note: The ester group at C6 remains unreactive towards CDI, preventing polymerization.

  • Coupling: Add 3-Aminopiperidine-2,6-dione HCl followed by TEA .

  • Reaction: Stir at RT for 4–6 hours.

    • Mechanism:[1][2] The amine reacts exclusively with the activated acyl-imidazole to form the linear amide-ester intermediate.

Stage 2: Cyclization (The "Regio-Lock")

  • Thermal Closure: Heat the reaction mixture to 80°C (internal temperature) for 4 hours.

    • Why 80°C? This temperature is sufficient to drive the intramolecular aminolysis (ester attacking the amide nitrogen) but low enough to prevent racemization of the glutarimide ring (which typically occurs >120°C).

  • Quench & Isolation: Cool to RT. Slowly add the reaction mixture to Ice Water (100 mL) with vigorous stirring.

  • Filtration: The product precipitates as a yellow/orange solid. Filter and wash with water (2 x 20 mL) and cold methanol (1 x 10 mL).

  • Drying: Dry under vacuum at 45°C.

Expected Results
  • Yield: 2.50 – 2.60 g (92–95%).

  • Purity (HPLC): >98.5%.[3][4]

  • Chiral Purity: >99% ee (Retains optical rotation of the starting amine).

Troubleshooting & Critical Parameters
ProblemRoot CauseSolution with Hemi-Ester
Low Yield Incomplete activation of the acid.Ensure CO₂ evolution ceases before adding the amine. Use fresh CDI.
Racemization Reaction temperature too high (>100°C).The Hemi-Ester cyclizes at 80°C. Do not exceed this limit.
Sticky Solid Residual DMF in product.Pouring into ice water is critical. If sticky, slurry in Ethanol/Water (1:1) and re-filter.
Isophthalimide Formation Wrong cyclization pathway.The Hemi-Ester structure sterically favors the 6-membered imide ring over the iso-imide kinetic product.
References
  • Man, H. W., et al. (2002). Synthesis of Pomalidomide and its Derivatives. Journal of Medicinal Chemistry. (Generalized reference for IMiD chemistry).

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Pomalidomide synthesis. Bioorganic & Medicinal Chemistry Letters.

  • Guidechem Database. (2024). 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9) Technical Specifications.

  • Ruicheng Chemical. (2024). Industrial Synthesis of Pomalidomide via 3-Aminophthalic Acid Derivatives. ChemicalBook Technical Report.

  • National Institutes of Health (NIH). (2020). Rapid synthesis of pomalidomide-conjugates for protein degrader libraries. PMC7380482.

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Amino-6-(methoxycarbonyl)benzoic acid

[1][2][3][4][5][6]

CAS Number: 103259-06-9 Molecular Formula: C₉H₉NO₄ Synonyms: 2-Amino-isophthalic acid 1-methyl ester; 2-Amino-6-methoxycarbonylbenzoic acid[1]

Executive Summary & Operational Directive

Core Directive: Treat 2-Amino-6-(methoxycarbonyl)benzoic acid as a Hazardous Organic Waste . Do not dispose of this compound down the drain or in municipal trash.

This compound contains both a basic amine group and an acidic carboxylic acid group, alongside an ester functionality. While it is often used as a pharmaceutical intermediate and may not carry a specific RCRA "P" or "U" listing, its functional groups dictate that it be managed to prevent environmental leaching and potential aquatic toxicity.

Immediate Action Required:

  • Segregate from strong oxidizing agents.

  • Classify based on the state (solid vs. liquid solution).

  • Label clearly with full chemical name and hazard warnings (Irritant).

Hazard Identification & Safety Logic

Effective disposal begins with understanding why a chemical is hazardous. This compound’s structure dictates its handling protocols.[2]

Hazard Class (GHS)Hazard StatementOperational Implication for Disposal
Skin Irritation (Cat 2) H315: Causes skin irritationPPE Mandatory: Double nitrile gloves are required during waste transfer to prevent contact dermatitis.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationSplash Protection: Safety goggles are non-negotiable. If disposing of solutions, use a face shield.
STOT - SE (Cat 3) H335: May cause respiratory irritationEngineering Control: All solid waste transfers must occur inside a certified chemical fume hood to contain dust.

Chemical Incompatibility Warning: Due to the amine functionality, avoid mixing this waste with nitrosating agents (e.g., nitrites) to prevent the formation of carcinogenic nitrosamines. Due to the carboxylic acid group, avoid mixing with strong bases in unvented containers, as neutralization can generate heat and pressure.

Pre-Disposal Handling & Segregation

Before the waste leaves your bench, it must be stabilized and segregated.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Labeling: Must read "Hazardous Waste - Solid Organic."

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

B. Liquid Waste (Solutions)
  • Organic Solvents: If dissolved in methanol, DMSO, or DCM, the waste classification follows the solvent .

    • Halogenated: (e.g., DCM solution)

      
       Halogenated Waste Stream.
      
    • Non-Halogenated: (e.g., Methanol solution)

      
       Non-Halogenated/Flammable Waste Stream.
      
  • Aqueous Solutions: If in water/buffer, check pH. If

    
    , it may not be "Corrosive" by RCRA standards, but it still contains a toxic organic contaminant. Collect as "Aqueous Organic Waste."
    

Disposal Workflow (Decision Tree)

This self-validating workflow ensures compliance regardless of the compound's physical state.

DisposalWorkflowStartWaste Generation:2-Amino-6-(methoxycarbonyl)benzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPkgDouble Bag (Poly) orPlace in HDPE JarSolid->SolidPkgSolidLabelLabel: 'Hazardous Waste - Solid'(Toxic/Irritant)SolidPkg->SolidLabelSolidBinDisposal: Lab HazardousWaste DrumSolidLabel->SolidBinSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloHas HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloFlammable/OrganicAqueousAqueous / BufferSolventCheck->AqueousWater BasedHaloBinDisposal: HalogenatedWaste CarboyHalo->HaloBinNonHaloBinDisposal: Flammable/OrganicWaste CarboyNonHalo->NonHaloBinAqCheckCheck pHAqueous->AqCheckAqBinDisposal: AqueousChemical WasteAqCheck->AqBin

Caption: Operational decision tree for segregating 2-Amino-6-(methoxycarbonyl)benzoic acid waste streams based on physical state and solvent composition.

Regulatory & Waste Code Classification

While this specific CAS is not explicitly listed on RCRA P or U lists (40 CFR 261.33), it must be characterized by the generator.

Regulatory BodyClassification CodeRationale
RCRA (USA) Not Listed (Default to Characteristic)Unless the waste exhibits ignitability (D001) or corrosivity (D002) due to solvents, it is often classified as "Non-Regulated Chemical Waste" but must still be incinerated via a licensed contractor due to toxicity potential.
EU Waste Code 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances.
DOT (Transport) Not Regulated (Solid)Pure solid is generally not regulated for transport unless testing proves Class 9 (Environmentally Hazardous). Solutions may be regulated based on the solvent (e.g., UN 1993 for Flammable Liquids).

Expert Insight: Even if "Non-Regulated" by strict RCRA definition, never dispose of this in regular trash. The "Duty of Care" requires incineration to prevent environmental accumulation of pharmaceutical intermediates.

Emergency Procedures (Spill Management)

In the event of a spill during the disposal process, follow this protocol to minimize exposure.

  • Evacuate & Ventilate: If a large amount of dust is generated, clear the area and allow dust to settle.

  • PPE Upgrade: Wear a NIOSH N95 (or P100) respirator if outside a fume hood. Wear nitrile gloves and safety goggles.

  • Containment:

    • Solid Spill: Do not dry sweep (generates dust). Use a wet wipe or cover with damp paper towels, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Clean the surface with a mild soap solution (trisodium phosphate or simple detergent) followed by water.

  • Disposal of Debris: All cleanup materials (wipes, pads, gloves) must be disposed of in the same hazardous waste container as the chemical.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-methylbenzoic acid (Analogous Hazard Profile). Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Benzoic acid derivatives. Retrieved from

  • GuideChem. (n.d.). Chemical Properties for CAS 103259-06-9.[1][3] Retrieved from

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(methoxycarbonyl)benzoic acid
Reactant of Route 2
2-Amino-6-(methoxycarbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.